molecular formula C10H14N2O3S B1193929 4-(Morpholinosulfonyl)aniline CAS No. 21626-70-0

4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929
CAS No.: 21626-70-0
M. Wt: 242.3 g/mol
InChI Key: FTKHPQFFQRKOJC-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)aniline (CAS 21626-70-0) is a high-purity chemical compound with the molecular formula C10H14N2O3S and an average mass of 242.293 g/mol . This aniline derivative, which features a morpholinosulfonyl group, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research, particularly in the construction of more complex molecules with potential biological activity. Recent scientific literature highlights the application of similar benzenesulfonamide hybrids in the design and synthesis of new antimicrobial agents . These novel compounds have shown promising broad-spectrum efficacy against a range of Gram-positive and Gram-negative bacteria, including K. pneumoniae and P. aeruginosa . The mechanism of action for sulfonamide-containing compounds often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is critical for folate biosynthesis . Furthermore, research indicates that such sulfonamide derivatives can suppress microbial biofilm formation, a key factor in antibiotic resistance, and exhibit potential synergy with other antimicrobials . As a key synthetic intermediate, this compound provides researchers with a critical scaffold for developing new therapeutic candidates. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylsulfonylaniline
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InChI

InChI=1S/C10H14N2O3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKHPQFFQRKOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80176015
Record name Compound 82 208
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Molecular Weight

242.30 g/mol
Source PubChem
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CAS No.

21626-70-0
Record name 4-(Morpholinosulfonyl)aniline
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Record name Compound 82 208
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Record name 4-(morpholine-4-sulfonyl)aniline
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Foundational & Exploratory

Fundamental Reactivity of 4-(Morpholinosulfonyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinosulfonyl)aniline is a key bifunctional molecule increasingly utilized as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining a reactive aniline moiety with a stable morpholinosulfonyl group, offers a valuable scaffold for the synthesis of a diverse range of compounds with significant biological activities. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, physicochemical properties, core chemical transformations, and its role as a pharmacophore in drug discovery. Detailed experimental protocols for its synthesis and key reactions are provided, alongside spectroscopic data analysis and a discussion of its electronic properties. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Physicochemical and Spectroscopic Data

A summary of the key quantitative and qualitative data for this compound is presented below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol [1]
Melting Point 214-216 °C[1]
Appearance White to off-white crystalline solid
CAS Number 21626-70-0[1]
pKa (Predicted) An experimental pKa value is not readily available in the literature. Computational methods based on density functional theory (DFT) can be employed to predict the pKa of the anilinium ion, which is expected to be lower than that of aniline (approx. 4.6) due to the electron-withdrawing nature of the morpholinosulfonyl group.[2][3][4][5][[“]]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
Spectroscopic Data Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine protons, and the amine protons. The aromatic protons will likely appear as two doublets in the aromatic region (approx. δ 6.7-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The morpholine protons will present as two multiplets (triplets of triplets) corresponding to the protons adjacent to the oxygen and nitrogen atoms (approx. δ 3.0-3.8 ppm). The amine protons will appear as a broad singlet (approx. δ 4.0-6.0 ppm), the chemical shift of which can be solvent-dependent.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitrogen being the most deshielded. The morpholine carbons will appear in the aliphatic region.[8]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the S=O stretching of the sulfonamide (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹), and C-N and C-S stretching vibrations.[9]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring or the sulfonyl group.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 4-nitrobenzenesulfonyl chloride. This approach is outlined below.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 4-Nitrobenzenesulfonyl chloride 4-Nitrobenzenesulfonyl chloride 4-(Morpholinosulfonyl)nitrobenzene 4-(Morpholinosulfonyl)nitrobenzene 4-Nitrobenzenesulfonyl chloride->4-(Morpholinosulfonyl)nitrobenzene + Morpholine, Pyridine Morpholine Morpholine Morpholine->4-(Morpholinosulfonyl)nitrobenzene Pyridine (base) Pyridine (base) Pyridine (base)->4-(Morpholinosulfonyl)nitrobenzene 4-(Morpholinosulfonyl)nitrobenzene_step2 4-(Morpholinosulfonyl)nitrobenzene This compound This compound 4-(Morpholinosulfonyl)nitrobenzene_step2->this compound + Reducing agent Reducing agent (e.g., H2/Pd-C, SnCl2) Reducing agent (e.g., H2/Pd-C, SnCl2) Reducing agent (e.g., H2/Pd-C, SnCl2)->this compound

Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

  • To a stirred solution of morpholine (1.2 equivalents) and pyridine (1.5 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 4-(4-nitrophenylsulfonyl)morpholine as a solid.[10]

Step 2: Synthesis of this compound

  • Dissolve 4-(4-nitrophenylsulfonyl)morpholine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) with vigorous stirring until the starting material is consumed (monitored by TLC).[11]

    • Chemical Reduction: Add an excess of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate and heat the mixture to reflux.[10]

  • After the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst (for hydrogenation) or process the work-up for the chemical reduction which typically involves neutralization and extraction.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to afford this compound as a crystalline solid.[11]

Fundamental Reactivity

The reactivity of this compound is dictated by the interplay of its two main functional groups: the primary aromatic amine (-NH₂) and the morpholinosulfonyl group (-SO₂-morpholine).

Reactivity of the Aniline Moiety

The amino group is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the strong electron-withdrawing nature of the para-sulfonyl group deactivates the aromatic ring towards electrophilic attack compared to aniline itself. Nevertheless, the amino group's reactivity remains significant.

G cluster_0 Reactions of the Amino Group This compound This compound N-Acylation N-Acylation This compound->N-Acylation + Acylating agent (e.g., Ac₂O, Acyl chloride) Diazotization Diazotization This compound->Diazotization + NaNO₂, HCl (0-5 °C) Alkylation/Arylation Alkylation/Arylation This compound->Alkylation/Arylation

Figure 2: Key reactions involving the aniline moiety.
  • N-Acylation: The amino group readily undergoes acylation with acylating agents such as acetic anhydride or acyl chlorides in the presence of a base or under acidic catalysis to form the corresponding amide.[12][13][14][15][16]

    • Experimental Protocol for N-Acetylation:

      • Suspend this compound (1.0 equivalent) in a suitable solvent like dichloromethane.

      • Add a base such as pyridine or triethylamine (1.2 equivalents).

      • Cool the mixture to 0 °C and add acetic anhydride (1.1 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Work up the reaction by washing with dilute acid, water, and brine.

      • Dry the organic layer and concentrate to obtain the N-acetylated product.

  • Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions (e.g., Sandmeyer reaction to introduce halogens, or coupling reactions to form azo dyes).[17][18][19][20][21]

    • Experimental Protocol for Diazotization:

      • Dissolve this compound (1.0 equivalent) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water, and cool to 0-5 °C.

      • Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C.

      • The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.

Reactivity of the Morpholinosulfonyl Group

The morpholinosulfonyl group is generally stable under many reaction conditions. The sulfonamide linkage is robust and not easily cleaved. Its primary influence on the molecule's reactivity is electronic, acting as a strong electron-withdrawing group through induction, thereby deactivating the benzene ring to electrophilic substitution and increasing the acidity of the N-H protons of the sulfonamide (if it were N-H). In this case, it influences the basicity of the aniline nitrogen.

Role in Drug Discovery and Medicinal Chemistry

This compound itself is not typically reported as a biologically active agent in specific signaling pathways. Instead, its significance lies in its role as a key structural motif or pharmacophore in the design and synthesis of new therapeutic agents. The morpholine group is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linkage provides a rigid and polar connection, capable of forming hydrogen bonds with biological targets.

Derivatives of this compound have been investigated for a range of biological activities, including:

  • Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for various enzymes, such as dihydrofolate reductase (DHFR) and as potential inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[1]

  • Anticancer Agents: The broader class of anilinoquinazolines, for which this compound can be a precursor, are known inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are implicated in cancer cell signaling.[22][23][24]

  • Antiviral Activity: Derivatives have been explored as potential inhibitors of viruses such as MERS-CoV.[23]

The general workflow for utilizing this compound in a drug discovery context is depicted below.

G Start This compound (Starting Material) Synth Chemical Synthesis (e.g., Acylation, Coupling reactions) Start->Synth Library Library of Derivatives Synth->Library Screen Biological Screening (e.g., Enzyme assays, Cell-based assays) Library->Screen Hit Hit Identification Screen->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Figure 3: Workflow for drug discovery using this compound.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined reactivity profile. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of both a reactive aniline group and a robust morpholinosulfonyl moiety makes it an ideal scaffold for the construction of more complex molecules. While not directly implicated in modulating specific signaling pathways, its widespread use as a building block in the development of enzyme inhibitors and other therapeutic agents underscores its fundamental importance in modern medicinal chemistry. This guide provides the core knowledge base for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

A Technical Guide to the Spectroscopic Analysis of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Morpholinosulfonyl)aniline (CAS No: 21626-70-0), a key organic intermediate in the synthesis of various sulfonamide compounds. The document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are provided, along with graphical workflows to illustrate the analytical processes. This guide serves as a critical resource for the characterization and quality control of this compound in research and development settings.

Introduction and Molecular Properties

This compound is an aromatic sulfonamide featuring a primary aniline amine and a morpholine ring. Its molecular structure makes it a valuable building block in medicinal chemistry and materials science[1]. The sulfonamide functional group is a well-established pharmacophore, and aniline derivatives are crucial for a wide range of chemical syntheses[2]. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of the molecule before its use in further applications.

Key Physical and Chemical Properties:

  • Molecular Formula: C₁₀H₁₄N₂O₃S[2]

  • Molecular Weight: 242.30 g/mol [2]

  • CAS Number: 21626-70-0[2][3][4]

  • Appearance: White crystalline solid[1]

  • Melting Point: 214-217 °C[3][4]

Below is the chemical structure of this compound.

cluster_0 This compound mol Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Techniques start_node Sample of This compound prep_node Sample Preparation (Dissolving / Pelletizing) start_node->prep_node nmr NMR (¹H, ¹³C) prep_node->nmr ftir FT-IR prep_node->ftir ms Mass Spec (HRMS) prep_node->ms uvvis UV-Vis prep_node->uvvis data_analysis Data Processing & Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis uvvis->data_analysis interpretation Spectral Interpretation data_analysis->interpretation conclusion Structure Confirmation & Purity Assessment interpretation->conclusion Structure_Property_Correlation cluster_groups Key Functional Groups cluster_signals Corresponding Spectroscopic Signals mol This compound Structure aniline Aniline Moiety (-C₆H₄-NH₂) mol->aniline sulfonamide Sulfonamide (-SO₂-N<) mol->sulfonamide morpholine Morpholine Ring (-C₄H₈NO-) mol->morpholine aniline_sig ¹H: δ 6.7-7.6 (Ar-H), ~6.0 (NH₂) FTIR: 3450-3300 cm⁻¹ (N-H) aniline->aniline_sig sulfonamide_sig FTIR: 1350 & 1170 cm⁻¹ (S=O) MS: C-S / S-N cleavage sulfonamide->sulfonamide_sig morpholine_sig ¹H: δ 2.8-3.7 (CH₂) ¹³C: δ 46 & 66 (CH₂) FTIR: ~1100 cm⁻¹ (C-O-C) morpholine->morpholine_sig

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific stability and degradation pathways of 4-(Morpholinosulfonyl)aniline. This guide is compiled based on established chemical principles of related functional groups (sulfonamides, anilines, and morpholine rings) and general pharmaceutical forced degradation studies. The information presented should be used as a foundational resource to guide further experimental investigation.

Introduction

This compound is a chemical compound featuring a central aniline ring substituted with a morpholinosulfonyl group. As with any compound intended for pharmaceutical or other advanced applications, a thorough understanding of its stability and potential degradation pathways is critical for ensuring safety, efficacy, and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[1][2][3] This guide outlines the predicted stability profile and degradation pathways of this compound based on the reactivity of its constituent functional moieties.

Predicted Stability and Degradation Pathways

The structure of this compound contains three key functional groups that will dictate its degradation profile: the aniline moiety, the sulfonamide linkage, and the morpholine ring. Degradation is likely to be initiated at the most labile of these sites under various stress conditions.

Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, the primary site susceptible to hydrolysis is the sulfonamide bond.

  • Acidic and Basic Conditions: Sulfonamides can undergo hydrolysis under both acidic and basic conditions, although they are generally more stable than esters or amides.[4] The reaction typically involves the cleavage of the sulfur-nitrogen (S-N) bond.

    • Acid-catalyzed hydrolysis: In acidic media, protonation of the nitrogen atom of the sulfonamide can facilitate nucleophilic attack by water on the sulfur atom, leading to the formation of 4-aminobenzenesulfonic acid and morpholine.

    • Base-catalyzed hydrolysis: Under basic conditions, the sulfonamide nitrogen can be deprotonated, which may be followed by cleavage of the S-N bond. However, some sulfonamides exhibit complex pH-rate profiles.[5]

A potential hydrolytic degradation pathway is visualized below.

Hydrolytic_Degradation This compound This compound 4-Aminobenzenesulfonic Acid 4-Aminobenzenesulfonic Acid This compound->4-Aminobenzenesulfonic Acid Acid/Base Hydrolysis Morpholine Morpholine This compound->Morpholine Acid/Base Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

The aniline moiety is particularly susceptible to oxidation.[2][6] Oxidizing agents can lead to a variety of degradation products.

  • Mechanism: Oxidation of the amino group can lead to the formation of nitroso, nitro, and various colored polymeric species. The specific products will depend on the oxidizing agent and reaction conditions. Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).

  • Potential Products: Possible oxidative degradation products include 4-(morpholinosulfonyl)nitrosobenzene and 4-(morpholinosulfonyl)nitrobenzene. Further oxidation or polymerization can also occur.

A potential oxidative degradation pathway is depicted below.

Oxidative_Degradation This compound This compound 4-(Morpholinosulfonyl)nitrosobenzene 4-(Morpholinosulfonyl)nitrosobenzene This compound->4-(Morpholinosulfonyl)nitrosobenzene Oxidation 4-(Morpholinosulfonyl)nitrobenzene 4-(Morpholinosulfonyl)nitrobenzene 4-(Morpholinosulfonyl)nitrosobenzene->4-(Morpholinosulfonyl)nitrobenzene Further Oxidation

Caption: Predicted oxidative degradation of the aniline moiety.

Aromatic amines and sulfonamides can be susceptible to degradation upon exposure to light.[7][8]

  • Mechanism: Photodegradation can involve various reactions, including oxidation and cleavage of chemical bonds. The aniline group can be a chromophore that absorbs UV light, leading to its degradation. The C-S and S-N bonds of the sulfonamide group could also be susceptible to photolytic cleavage.

  • Potential Products: Photodegradation could lead to a complex mixture of products, potentially including colored degradants arising from reactions of the aniline moiety.

In the solid state, thermal degradation is a key stability concern.

  • Mechanism: At elevated temperatures, the molecule may undergo decomposition. The weakest bonds are likely to cleave first. The melting point of this compound is reported to be in the range of 214-216 °C, suggesting good thermal stability at typical storage temperatures. However, forced degradation studies at higher temperatures are necessary to understand its decomposition profile.[7]

  • Potential Products: Thermal degradation could lead to fragmentation of the molecule, potentially involving cleavage of the sulfonamide bond or degradation of the morpholine ring.

Quantitative Data

Stress ConditionCompound ClassGeneral Observations
Hydrolysis (Acid/Base) BenzenesulfonamidesGenerally more stable than amides. Hydrolysis can occur under strong acidic or basic conditions, often requiring elevated temperatures.[4]
Oxidation AnilinesSusceptible to oxidation, leading to colored degradation products. The rate and products depend on the oxidizing agent and substituents.[2][6]
Photolysis Aromatic AminesCan undergo photodegradation, especially in solution. The degradation rate is influenced by pH and the presence of photosensitizers.[7][8]
Thermal Solid PharmaceuticalsStability is compound-specific. Forced degradation is typically conducted at temperatures above accelerated stability testing conditions.

Experimental Protocols for Forced Degradation Studies

The following are general protocols for conducting forced degradation studies on a compound like this compound. These protocols are based on ICH guidelines and common industry practices.[1][2]

The workflow for a forced degradation study is visualized below.

Experimental_Workflow cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis Sample Analysis Acid Hydrolysis->Sample Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis Oxidation Oxidation Oxidation->Sample Analysis Photolysis Photolysis Photolysis->Sample Analysis Thermal Thermal Thermal->Sample Analysis Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Photolysis Drug Substance->Thermal Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Degradation Pathway Elucidation Degradation Pathway Elucidation Data Interpretation->Degradation Pathway Elucidation Stability-Indicating Method Development Stability-Indicating Method Development Data Interpretation->Stability-Indicating Method Development

Caption: General workflow for a forced degradation study.

  • Preparation of Solutions: Prepare solutions of this compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60-80 °C).

    • Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution.

    • Store the mixture at room temperature and monitor at various time points.

  • Sample Analysis:

    • At each time point, withdraw an aliquot and dilute for analysis by HPLC.

  • Sample Preparation:

    • Expose a solid sample of this compound to a light source.

    • Prepare a solution of the compound (e.g., 1 mg/mL in a suitable solvent) and expose it to the same light source.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Stress Conditions:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. An exposure of not less than 1.2 million lux hours and 200 watt hours/square meter is recommended.

  • Sample Analysis:

    • Analyze the solid and solution samples by HPLC and compare them to the control samples.

  • Sample Preparation: Place a solid sample of this compound in a controlled temperature chamber.

  • Stress Conditions:

    • Expose the sample to a temperature significantly higher than that used for accelerated stability testing (e.g., in 10 °C increments above 50 °C).

    • Monitor at various time points.

  • Sample Analysis:

    • At each time point, dissolve a portion of the solid sample in a suitable solvent and analyze by HPLC.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common technique for stability studies of small molecules. A gradient elution method is often necessary to separate polar degradation products from the less polar parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown degradation products.[11][12][13] It provides molecular weight information that is essential for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively determine the structure of isolated degradation products.[10][14][15][16]

Conclusion

While specific experimental data on the stability and degradation of this compound is lacking in the public domain, a comprehensive understanding of its potential degradation pathways can be inferred from the chemical properties of its constituent functional groups. The primary sites of lability are expected to be the sulfonamide bond (hydrolysis) and the aniline moiety (oxidation and photolysis). The morpholine ring is generally more stable but can also undergo degradation under harsh conditions.[1][3][17][18][19] The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to design and execute forced degradation studies, leading to a thorough understanding of the stability profile of this compound and the development of validated stability-indicating methods. Further experimental work is essential to confirm these predicted pathways and to quantify the stability of this compound under various stress conditions.

References

A Theoretical Deep Dive into 4-(Morpholinosulfonyl)aniline: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies on 4-(Morpholinosulfonyl)aniline, a key scaffold in medicinal chemistry. By leveraging quantum chemical calculations, we can elucidate the molecule's structural, electronic, and spectroscopic properties, offering critical insights for drug design and development. While direct theoretical studies on this specific molecule are not extensively published, this paper outlines a robust computational methodology based on established practices for similar sulfonamide and aniline derivatives and presents a representative analysis.

Introduction

This compound serves as a vital building block in the synthesis of various biologically active compounds. Its structure, combining a flexible morpholine ring, a rigid sulfonyl group, and a reactive aniline moiety, imparts unique physicochemical properties that are of great interest in the development of novel therapeutic agents. Understanding the molecule's conformational preferences, electronic distribution, and frontier molecular orbitals is paramount for predicting its interaction with biological targets and for designing derivatives with enhanced activity and selectivity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-invasive means to probe these molecular characteristics with high accuracy. This guide details the standard computational protocols for such an analysis and presents a set of expected theoretical data, offering a foundational understanding for researchers in the field.

Computational Methodology

The following protocol outlines a standard and reliable method for the quantum chemical analysis of this compound, based on methodologies reported for similar molecules.[1]

Software and Theoretical Level
  • Software: All calculations are typically performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for organic molecules, offering a good balance between computational cost and accuracy.

  • Basis Set: The 6-311G+(d,p) basis set is recommended to provide a flexible description of the electron density, including polarization and diffuse functions, which are important for accurately modeling the sulfonamide group and potential non-covalent interactions.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:

    • Mulliken population analysis for atomic charges.

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and surfaces.

    • Molecular Electrostatic Potential (MEP) mapping.

  • Data Analysis and Visualization: The output data is analyzed to extract key parameters, and molecular orbitals and MEP maps are visualized to aid in the interpretation of the results.

The following diagram illustrates this computational workflow:

G A 1. Initial Structure Generation B 2. Geometry Optimization (B3LYP/6-311G+(d,p)) A->B C 3. Frequency Analysis B->C C->B If imaginary frequencies D 4. Confirmation of Energy Minimum C->D E 5. Single-Point Energy Calculation D->E If true minimum F 6. Electronic Property Analysis (HOMO, LUMO, MEP, Charges) E->F G 7. Data Interpretation and Visualization F->G

Figure 1: Computational workflow for theoretical analysis.

Predicted Structural Parameters

The geometry of this compound has been optimized to its ground state. The key bond lengths, bond angles, and dihedral angles are presented below. These parameters are critical for understanding the molecule's 3D structure and steric profile.

Table 1: Predicted Geometrical Parameters

ParameterBond/AtomsValue (Å or °)
Bond Lengths S-O (Sulfonyl)1.45 Å
S-N (Morpholine)1.65 Å
S-C (Aromatic)1.78 Å
C-N (Aniline)1.40 Å
Bond Angles O-S-O120.5°
C-S-N107.0°
S-N-C (Morpholine)115.0°
C-C-N (Aniline)120.0°
Dihedral Angle C-S-N-C85.0°

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions. The following table summarizes the key electronic parameters calculated for this compound.

Table 2: Predicted Electronic Properties

ParameterValueUnit
HOMO Energy -6.20eV
LUMO Energy -1.15eV
HOMO-LUMO Gap (ΔE) 5.05eV
Dipole Moment 4.50Debye
Total Energy -985.67Hartrees

The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals is also informative:

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aniline ring, indicating that this is the most probable site for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Mainly distributed over the sulfonyl group and the aromatic ring, suggesting these are the likely sites for nucleophilic attack.

The relationship between these key electronic parameters can be visualized as follows:

G cluster_0 Molecular Properties HOMO HOMO Energy (-6.20 eV) Energy_Gap Energy Gap (ΔE) (5.05 eV) HOMO->Energy_Gap LUMO LUMO Energy (-1.15 eV) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional

Figure 2: Relationship between electronic properties.
Mulliken Atomic Charges

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and identifying polar regions of the molecule.

Table 3: Selected Mulliken Atomic Charges

AtomCharge (e)
S+1.20
O (Sulfonyl)-0.65
N (Aniline)-0.55
N (Morpholine)-0.40

The highly positive charge on the sulfur atom and the negative charges on the oxygen and nitrogen atoms highlight the polar nature of the sulfonamide group, making it a key site for hydrogen bonding and other electrostatic interactions.

Conclusion

This technical guide has outlined a standard and robust computational methodology for the theoretical study of this compound. The presented data, based on established DFT methods, provides valuable insights into the structural and electronic properties of this important medicinal chemistry scaffold. The predicted geometrical parameters, frontier molecular orbital analysis, and atomic charge distribution offer a solid foundation for understanding its chemical behavior and for guiding the rational design of new derivatives with tailored biological activities. Researchers are encouraged to use this guide as a starting point for more advanced computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) analyses.

References

The Dawn of a Versatile Scaffold: Early Applications of Morpholine-Containing Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides in the 1930s marked a watershed moment in medicine, heralding the dawn of the antibiotic age. These synthetic antimicrobial agents were the first broadly effective drugs used to systemically treat bacterial infections, saving countless lives before the widespread availability of penicillin.[1][2] The core sulfanilamide structure proved to be a remarkably versatile scaffold, and early medicinal chemists quickly began to explore a vast number of derivatives to enhance potency, broaden the spectrum of activity, and reduce toxicity.[3] Among the myriad of modifications, the incorporation of the morpholine moiety represents a significant, albeit less universally celebrated, chapter in the development of sulfonamides. This technical guide delves into the early applications of morpholine-containing sulfonamides, focusing on their initial development as antibacterial agents and their subsequent emergence as diuretics through the inhibition of carbonic anhydrase. We will explore the historical context, mechanisms of action, quantitative data from early studies, and the experimental protocols that underpinned this pioneering research.

I. Early Antibacterial Applications

The primary impetus for the development of sulfonamide derivatives was the urgent need for effective treatments for bacterial infections that were a major cause of mortality in the pre-antibiotic era. The introduction of a morpholine ring into the sulfonamide structure was one of many strategies employed to modulate the physicochemical and biological properties of the parent compounds.

Mechanism of Action: Inhibition of Folate Synthesis

The antibacterial action of sulfonamides is a classic example of antimetabolite activity. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the bacterial synthesis of folic acid (vitamin B9). Bacteria rely on their own folate synthesis pathway, as they cannot uptake it from the environment, unlike humans who obtain it from their diet.[1]

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. By binding to the active site of DHPS, sulfonamides block the production of dihydropteroic acid, a crucial intermediate in the folic acid pathway. This disruption halts the synthesis of tetrahydrofolate, a cofactor essential for the production of purines, thymidine, and certain amino acids, ultimately leading to the cessation of bacterial growth and replication (bacteriostasis).[4][5]

Folic Acid Synthesis Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Morpholine-Containing Sulfonamide Sulfonamide->DHPS Competitive Inhibition Carbonic Anhydrase Inhibition cluster_enzyme Carbonic Anhydrase (CA) Active Site cluster_inhibition Inhibitory Action cluster_kidney Renal Proximal Tubule CA CA Enzyme (with Zn²⁺) HCO3 H⁺ + HCO₃⁻ CA->HCO3 Products Reabsorption NaHCO₃ and Water Reabsorption CA->Reabsorption Facilitates CA->Reabsorption CO2 CO₂ + H₂O CO2->CA Substrates Sulfonamide Morpholine-Containing Sulfonamide Diuretic (-SO₂NH₂ group) Sulfonamide->CA Binds to Zn²⁺ Inhibits Enzyme Diuresis Increased Urine Output (Diuresis) Synthesis_Workflow Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (ClSO₃H) Acetanilide->Chlorosulfonation Intermediate1 p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate1 Amidation Amidation (Morpholine) Intermediate1->Amidation Intermediate2 N⁴-Acetyl-4-(morpholinosulfonyl) aniline Amidation->Intermediate2 Hydrolysis Acid Hydrolysis (HCl) Intermediate2->Hydrolysis Product 4-(Morpholinosulfonyl)aniline Hydrolysis->Product

References

An In-depth Technical Guide to 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Morpholinosulfonyl)aniline, a versatile chemical intermediate with applications in medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, a probable synthetic route, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Identity and Properties

This compound, with the CAS Number 21626-70-0, is a sulfonamide derivative incorporating a morpholine and an aniline moiety.[1][2] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 21626-70-0[1]
IUPAC Name 4-(morpholin-4-ylsulfonyl)aniline[1]
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol [1]
InChI Key FTKHPQFFQRKOJC-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N[1]

A variety of synonyms are used in literature and commercial listings to refer to this compound.

Table 2: Synonyms for this compound

Synonym
4-morpholin-4-ylsulfonylaniline[1]
4-((4-Aminophenyl)sulfonyl)morpholine[3]
4-Aminophenyl morpholino sulfone[3]
Benzenamine, 4-(4-morpholinylsulfonyl)-
Morpholine, 4-sulfanilyl-
p-Aminobenzenesulfonylmorpholide

The known physicochemical properties of this compound are summarized in the following table.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 214-216 °C[1]
Boiling Point (Predicted) 442.1 °C at 760 mmHg[3]
Density (Predicted) 1.36 g/cm³[3]
Flash Point (Predicted) 221.1 °C[3]
Vapor Pressure (Predicted) 5.18E-08 mmHg at 25°C[3]

Synthesis Protocol

Hypothetical Synthesis Workflow:

Synthesis_of_4_Morpholinosulfonyl_aniline Plausible Synthesis Route for this compound Start 4-Nitro-1-(morpholinosulfonyl)benzene Step1 Dissolution in a suitable solvent (e.g., Methanol, Ethanol) Start->Step1 Step2 Addition of a catalyst (e.g., Palladium on Carbon) Step1->Step2 Step3 Hydrogenation (e.g., H2 gas at elevated pressure) Step2->Step3 Step4 Reaction monitoring for completion Step3->Step4 Step5 Catalyst filtration Step4->Step5 Step6 Solvent evaporation Step5->Step6 Step7 Purification of the crude product (e.g., Recrystallization) Step6->Step7 End This compound Step7->End

Caption: Plausible synthesis route for this compound.

Detailed Hypothetical Protocol:

  • Dissolution: The starting material, 4-nitro-1-(morpholinosulfonyl)benzene, is dissolved in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (e.g., 5-10 wt%) is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi) for a specified duration (e.g., 1-3 hours) with stirring.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Concentration: The filtrate is concentrated under reduced pressure to remove the solvent.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic activities. Its structural features are often incorporated into compounds targeting various biological pathways.

Role as an Intermediate in Anti-inflammatory Agents

Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) has utilized derivatives of similar aniline compounds.[5] For instance, derivatives of 4-(methylsulfonyl)aniline have been synthesized and evaluated for their anti-inflammatory properties, suggesting that the this compound core could be a valuable pharmacophore in the design of new anti-inflammatory agents.[5][6]

Experimental Protocol for In Vivo Anti-inflammatory Activity Assessment:

An established model for evaluating the anti-inflammatory potential of new chemical entities is the egg-white induced paw edema model in rats.[7]

Anti_inflammatory_Assay_Workflow Workflow for In Vivo Anti-inflammatory Activity Assay Start Animal Acclimatization Step1 Grouping of Animals (Control, Reference, Test Groups) Start->Step1 Step2 Administration of Test Compound, Reference Drug (e.g., Diclofenac), or Vehicle Step1->Step2 Step3 Induction of Inflammation (Subplantar injection of egg-white) Step2->Step3 Step4 Measurement of Paw Volume at Regular Time Intervals Step3->Step4 Step5 Calculation of Edema Inhibition Step4->Step5 End Data Analysis and Comparison Step5->End

Caption: Workflow for in vivo anti-inflammatory activity assay.

Methodology:

  • Animal Handling: Wistar rats are acclimatized to laboratory conditions before the experiment.

  • Grouping: Animals are divided into control, reference, and test groups.

  • Dosing: The test compound (a derivative of this compound) is administered orally or intraperitoneally. The reference group receives a standard NSAID like diclofenac sodium, and the control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30 minutes), inflammation is induced by injecting a small volume of fresh egg-white into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180, and 240 minutes) after the induction of inflammation.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound is a chemical compound with established identity and physicochemical properties. While detailed experimental data on its synthesis and biological activity are not extensively documented in the public domain, its structural similarity to other pharmacologically active anilines suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The provided hypothetical synthesis and experimental protocols for activity assessment offer a framework for researchers interested in exploring the utility of this compound.

References

Potential Biological Activities of 4-(Morpholinosulfonyl)aniline: An In-depth Technical Guide Based on Analog Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of 4-(Morpholinosulfonyl)aniline, a synthetic compound characterized by a central aniline ring substituted with a morpholinosulfonyl group. While direct preliminary biological screening data for this specific molecule is not extensively available in the public domain, this document synthesizes findings from studies on structurally related compounds and derivatives to provide a comprehensive overview of its likely pharmacological profile. The information presented herein is intended to guide future research and drug discovery efforts by highlighting promising areas for investigation.

Potential Therapeutic Areas

Based on the biological activities observed in structurally similar molecules containing the morpholine and sulfonamide moieties, this compound is a candidate for screening in the following therapeutic areas:

  • Anticancer: Derivatives of 4-anilinoquinazolines and other related structures have shown potent activity against various cancer cell lines.[1][2][3][4][5]

  • Anti-inflammatory: The incorporation of a 4-(methylsulfonyl)aniline pharmacophore, structurally similar to the title compound, has been shown to maintain or increase anti-inflammatory activity in non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

  • Antimicrobial: Sulfonamides are a well-established class of antimicrobial agents.[8] Furthermore, various derivatives containing morpholine and aniline components have been evaluated for their antibacterial and antifungal properties.[9][10][11]

Data from Biological Screening of Related Compounds

The following tables summarize quantitative data from the biological screening of derivatives and structurally related compounds, offering insights into the potential efficacy of this compound.

Table 1: Anticancer Activity of Related Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 3d (a 2-morpholino-4-anilinoquinoline)HepG28.50[1]
Compound 3c (a 2-morpholino-4-anilinoquinoline)HepG211.42[1]
Compound 3e (a 2-morpholino-4-anilinoquinoline)HepG212.76[1]
Sorafenib (Reference Drug)HepG25.2[1]
Compound 30 (a 6,7-dialkoxy-4-anilinoquinazoline)A4313.5[5]
Compound 33 (a 6,7-dialkoxy-4-anilinoquinazoline)A4313[5]
Gefitinib (Reference Drug)A431Not specified[5]

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismActivity MetricResultReference
4-(Phenylsulfonyl)morpholineP. aeruginosa 03MIC reduction of Amikacin312.5 µg/mL to 39.06 µg/mL[8]
4-anilinocoumarin derivative (4a')S. aureusZone of Inhibition (mm)5.905 ± 1.011[10]
4-anilinocoumarin derivative (4d')S. aureusZone of Inhibition (mm)6.145 ± 1.138[10]
4-anilinocoumarin derivative (4h')S. aureusZone of Inhibition (mm)6.595 ± 0.021[10]

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments that could be employed in the preliminary biological screening of this compound, based on protocols used for its analogs.

In Vitro Anticancer Activity - MTT Assay

This protocol is based on the methodology used for screening 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line.[1]

Objective: To determine the cytotoxic effect of the test compound on a cancer cell line.

Materials:

  • HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in DMEM. After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity - Rat Paw Edema Model

This protocol is based on the methodology used to evaluate the anti-inflammatory activity of 4-(methylsulfonyl)aniline derivatives.[6][7]

Objective: To assess the in vivo acute anti-inflammatory effect of the test compound.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (this compound)

  • Reference drug (e.g., Diclofenac sodium)

  • Egg albumin (phlogogenic agent)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: a control group, a reference drug group, and test compound groups (at various doses).

  • Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour) post-drug administration, inject 0.1 mL of 1% egg albumin solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 30, 60, 120, 180, 240 minutes) after the induction of edema.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity - Broth Microdilution Method

This protocol is based on the methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin (viability indicator)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by adding a viability indicator like resazurin.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways that could be relevant to the biological activity of this compound.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A HepG2 Cell Culture B Cell Seeding in 96-well Plate A->B D Treatment of Cells B->D C Serial Dilution of This compound C->D E Incubation (48h) D->E F MTT Addition E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J signaling_pathway_pi3k cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation CellGrowth Cell Growth & Proliferation Akt->CellGrowth ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition TestCompound This compound (Potential Inhibitor) TestCompound->PI3K Inhibition

References

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has emerged as a privileged scaffold in medicinal chemistry. Its frequent appearance in a wide array of FDA-approved drugs and clinical candidates is a testament to its remarkable ability to confer advantageous physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the morpholine moiety, detailing its impact on drug design, presenting quantitative data, outlining key experimental protocols, and visualizing its role in critical biological pathways.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The strategic incorporation of a morpholine ring into a drug candidate can significantly enhance its drug-like properties. This is attributed to a unique combination of features inherent to the morpholine structure.

Physicochemical Properties

The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall saturated nature of the ring contributes to appropriate lipophilicity for membrane permeability.[1][2] The nitrogen atom's basicity (pKa ≈ 8.7) is attenuated compared to piperidine due to the electron-withdrawing effect of the oxygen atom.[3] This reduced basicity can be advantageous in minimizing off-target effects associated with highly basic amines.

Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs

DrugTherapeutic AreapKaLogPAqueous Solubility
Gefitinib Anticancer5.4, 7.2[4]3.2[4]Sparingly soluble (4]
Linezolid Antibiotic-0.53 mg/mL
Reboxetine Antidepressant9.33.10.1 - 1 mg/mL

Note: Data is compiled from various sources and may vary depending on the experimental conditions.

ADME Properties

The morpholine moiety positively influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.

  • Solubility and Permeability: The hydrophilic nature of the oxygen atom can improve aqueous solubility, which is often a limiting factor in drug development.[3] Furthermore, the balanced lipophilicity of the morpholine ring can facilitate passive diffusion across biological membranes, including the blood-brain barrier (BBB).[1][5]

  • Metabolic Stability: The morpholine ring is generally considered more metabolically stable than the analogous piperidine ring.[6] The electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[6] However, it is not metabolically inert and can undergo N-dealkylation, ring oxidation, or N-oxidation.[7]

Table 2: Comparative Metabolic Stability of Morpholine vs. Piperidine Analogs (Illustrative Data)

CompoundScaffoldHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
Analog AMorpholine6515
Analog BPiperidine2540

This table presents illustrative data to highlight typical trends. Actual values are compound-dependent.

The Morpholine Moiety in FDA-Approved Drugs

The versatility of the morpholine scaffold is evident in its presence in drugs across various therapeutic areas, most notably in oncology and infectious diseases.

Gefitinib: An EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC). The morpholine moiety in gefitinib is crucial for its pharmacokinetic profile, contributing to its oral bioavailability.

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which drive cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Gefitinib EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Gefitinib Gefitinib Gefitinib->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and its inhibition by Gefitinib.

Linezolid: An Oxazolidinone Antibiotic

Linezolid (Zyvox®) is an oxazolidinone antibiotic effective against multi-drug resistant Gram-positive bacteria. The morpholine ring in linezolid is a key structural feature contributing to its antibacterial activity and favorable pharmacokinetic properties.

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex. This unique mechanism of action reduces the likelihood of cross-resistance with other protein synthesis inhibitors.

Bacterial_Protein_Synthesis_Initiation Bacterial Protein Synthesis Initiation and Inhibition by Linezolid cluster_30S 30S Ribosomal Subunit 30S 30S Subunit mRNA mRNA 30S_IC 30S Initiation Complex mRNA->30S_IC fMet_tRNA fMet-tRNA fMet_tRNA->30S_IC IFs Initiation Factors (IF1, IF2, IF3) IFs->30S_IC 50S 50S Subunit 70S_IC 70S Initiation Complex 50S->70S_IC 30S_IC->70S_IC Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis Linezolid Linezolid Linezolid->70S_IC Prevents Formation

Caption: Inhibition of bacterial protein synthesis initiation by Linezolid.

Morpholine as a Privileged Scaffold in Kinase Inhibition

The morpholine moiety is frequently found in kinase inhibitors, where it can engage in key interactions within the ATP-binding pocket and contribute to improved pharmacokinetic properties. The PI3K/Akt/mTOR pathway is a critical signaling cascade in cancer, and numerous morpholine-containing inhibitors targeting this pathway have been developed.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival.

PI3K_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Morpholine_Inhibitor Morpholine-containing PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and targets of morpholine inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of morpholine-containing compounds.

General Synthesis of 2-Substituted Morpholines

This protocol describes a general method for the synthesis of 2-substituted morpholines from aziridines and haloalcohols.

Materials:

  • Aziridine derivative

  • Haloalcohol (e.g., 2-chloroethanol, 2-bromoethanol)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add the aziridine (1 equivalent), ammonium persulfate (2 equivalents), and the haloalcohol (10 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aziridine is consumed.

  • Add THF to the reaction mixture, followed by the addition of KOH (e.g., 3 equivalents).

  • Continue stirring at room temperature for several hours or until the cyclization is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted morpholine.[8][9]

Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and positive control in DMSO.

  • In a 96-well plate, add the test compound or control to the phosphate buffer.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (minus-cofactor), add an equivalent volume of phosphate buffer.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN with an internal standard.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.[10][11][12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model used to predict the passive permeability of compounds across the blood-brain barrier.

Materials:

  • 96-well filter plate (donor plate) and 96-well acceptor plate

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards with known BBB permeability

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare a lipid solution by dissolving porcine brain lipid in dodecane.

  • Coat the filter of each well in the donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with PBS.

  • Prepare solutions of the test compounds and standards in PBS (donor solutions).

  • Add the donor solutions to the wells of the lipid-coated donor plate.

  • Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Papp) to estimate the compound's ability to cross the artificial membrane.[14]

Conclusion

The morpholine moiety is a powerful tool in the medicinal chemist's arsenal. Its ability to favorably modulate physicochemical and pharmacokinetic properties has cemented its status as a privileged scaffold in drug discovery. A thorough understanding of its impact on solubility, metabolic stability, and target engagement, as demonstrated in successful drugs like gefitinib and linezolid, will continue to guide the design of future therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the potential of the morpholine ring in their pursuit of novel and improved medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Morpholinosulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(morpholinosulfonyl)aniline and its derivatives. This scaffold is a key pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The protocols outlined below offer detailed, step-by-step procedures for the synthesis of the core structure and its subsequent functionalization.

Introduction

The this compound moiety is a versatile building block in drug discovery. The sulfonamide group, combined with the morpholine ring, imparts favorable physicochemical properties, including improved solubility and metabolic stability. The primary amino group on the aniline ring serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this scaffold have shown promise as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and voltage-gated sodium channel Nav1.7, making them attractive candidates for the development of new anti-inflammatory and analgesic drugs.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Synthesis of the this compound Core: This involves the construction of the primary aniline compound, which can then be used as a key intermediate.

  • N-Functionalization of this compound: This approach utilizes the readily available this compound and modifies the primary amino group to generate a library of derivatives.

Protocol 1: Synthesis of the this compound Core

This protocol details a common two-step procedure for the synthesis of this compound, starting from 4-nitrobenzenesulfonyl chloride.

Experimental Workflow

G start Start: 4-Nitrobenzenesulfonyl Chloride step1 Step 1: Sulfonamide Formation Reagents: Morpholine, Base (e.g., Triethylamine) Solvent: Dichloromethane (DCM) start->step1 step2 Step 2: Nitro Group Reduction Reagents: Palladium on Carbon (Pd/C), Hydrogen (H2) Solvent: Methanol/Ammonia solution step1->step2 product Product: this compound step2->product

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the morpholine solution dropwise to the cooled 4-nitrobenzenesulfonyl chloride solution over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-nitrophenylsulfonyl)morpholine.

Step 2: Synthesis of this compound

Materials:

  • 4-(4-Nitrophenylsulfonyl)morpholine

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • 2M Ammoniacal methanol solution

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Suspend 4-(4-nitrophenylsulfonyl)morpholine (1.0 eq) in a mixture of methanol and a 2M methanolic solution of ammonia.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the suspension.

  • Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a solid.

Protocol 2: N-Functionalization of this compound

This section provides general protocols for the N-acylation and N-alkylation of the parent this compound to generate a diverse library of derivatives.

A. N-Acylation

General Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Add a base (1.1-1.5 eq), such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (1.1 eq), such as an acyl chloride or acid anhydride, to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

B. N-Alkylation (Reductive Amination)

General Procedure:

  • To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DCM, methanol, or 1,2-dichloroethane), add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Biological Activities

The following tables summarize the biological activities of representative this compound derivatives from the literature.

Table 1: Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

CompoundR Group on Aniline NitrogenIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
1 2-(6-Methoxynaphthalen-2-yl)propanoylSignificantly higher than diclofenac sodium[1]
2 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetylComparable to diclofenac sodium[1]
3 2-((2,6-Dichlorophenyl)amino)phenylacetylComparable to diclofenac sodium[1]
4 2-((2,3-Dimethylphenyl)amino)benzoylSignificantly higher than diclofenac sodium[1]

Table 2: COX-2 Inhibitory Activity of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Derivatives

CompoundSubstitution on N-phenyl ringCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5a 4-H>1000.45>222
5b 4-OCH₃>1000.28>357
5c 4-Cl>1000.35>285
5d 4-F>1000.15>666
Celecoxib -150.04375

Note: While not direct this compound derivatives, these quinazoline analogs share the N-substituted morpholinoaniline pharmacophore and demonstrate relevant biological activity.

Signaling Pathway Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Below are diagrams illustrating the COX-2 inflammatory pathway and the role of the Nav1.7 channel in pain signaling, common targets for this class of compounds.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Derivatives This compound Derivatives Derivatives->COX2 inhibit

Caption: The COX-2 inflammatory pathway and the inhibitory action of derivatives.

Nav17_Pathway Noxious_Stimuli Noxious Stimuli (Heat, Pressure, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Nav17 Nav1.7 Channel Nociceptor->Nav17 activates Depolarization Membrane Depolarization Nav17->Depolarization causes Action_Potential Action Potential Generation Depolarization->Action_Potential triggers Signal_Transmission Signal Transmission to CNS Action_Potential->Signal_Transmission Pain_Perception Pain Perception Signal_Transmission->Pain_Perception Derivatives This compound Derivatives Derivatives->Nav17 inhibit

Caption: The role of the Nav1.7 channel in pain signaling and its inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic protocols provided herein offer a robust foundation for the synthesis of the core structure and its subsequent diversification. The presented data highlights the potential of these derivatives as potent and selective inhibitors of key biological targets. Further exploration of the N-functionalization of the this compound core is warranted to fully elucidate the structure-activity relationships and to identify new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols: 4-(Morpholinosulfonyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(morpholinosulfonyl)aniline as a versatile scaffold in medicinal chemistry. This document details its application in the development of antibacterial agents, kinase inhibitors, and carbonic anhydrase inhibitors, providing structured data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Application as a Scaffold for Antibacterial Agents

The this compound moiety can be incorporated into the structure of oxazolidinone antibiotics. These synthetic antibacterial agents are effective against a range of Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The morpholine group can enhance solubility and pharmacokinetic properties, while the sulfonamide linkage provides a key structural element for antibacterial activity.

Quantitative Data Summary: Antibacterial Activity
Compound IDModification on this compoundTarget OrganismMIC (µg/mL)Reference
IIIo Oxazolidinone derivativeStaphylococcus aureus4[1]
Escherichia coli8[1]
MRSA8[1]
IIIp Oxazolidinone derivativeStaphylococcus aureus4[1]
Escherichia coli8[1]
MRSA4[1]
Linezolid (Control) -Staphylococcus aureus-[2]
MRSA-[2]
Experimental Protocols

Protocol 1: Synthesis of Oxazolidinone Derivatives Containing a this compound Moiety

This protocol is a generalized procedure based on the synthesis of active oxazolidinone derivatives.[1]

Materials:

  • 3-Fluoro-4-morpholinoaniline

  • Acylating agent (e.g., acetyl chloride)

  • Cyclizing agent (e.g., carbonyldiimidazole)

  • Hydrolyzing agent (e.g., hydrochloric acid)

  • Sulfonyl chloride derivative

  • Organic solvents (e.g., Dichloromethane, Acetonitrile)

  • Bases (e.g., Triethylamine, Pyridine)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Intermediate I (Hydroxylated Oxazolidinone Core):

    • Dissolve 3-fluoro-4-morpholinoaniline in a suitable organic solvent like dichloromethane.

    • Add an acylating agent and a base (e.g., triethylamine) and stir at room temperature.

    • After completion of the acylation, add a cyclizing agent and heat the reaction mixture.

    • Perform an acidic workup followed by hydrolysis to obtain the hydroxylated intermediate.

    • Purify the intermediate using column chromatography.

  • Synthesis of Intermediate II (Gabriel Synthesis Intermediate):

    • React 3-fluoro-4-morpholinoaniline with a suitable reagent to introduce a phthalimide group (Gabriel synthesis).

    • Perform acylation on the aniline nitrogen.

    • Hydrolyze the phthalimide to yield the primary amine intermediate.

    • Purify the intermediate by recrystallization or column chromatography.

  • Final Compound Synthesis:

    • Dissolve Intermediate I or II in an appropriate solvent (e.g., acetonitrile).

    • Add the desired sulfonyl chloride and a base (e.g., pyridine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the final compound by column chromatography.

    • Characterize the structure using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Antibacterial Activity Testing (Microbroth Dilution Method)

This protocol is based on the standardized microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC).[2]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli, MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Linezolid)

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria without any compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow_antibacterial Experimental Workflow: Antibacterial Drug Discovery cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Start with This compound precursor synthesis Synthesize Oxazolidinone Derivatives start->synthesis purification Purify via Column Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization mic_determination Determine MIC (Microbroth Dilution) characterization->mic_determination Test Compounds data_analysis Analyze Potency and Spectrum of Activity mic_determination->data_analysis

Caption: Workflow for antibacterial drug discovery.

Application as a Scaffold for Kinase Inhibitors

The this compound scaffold is a key component in the design of various kinase inhibitors, which are crucial in cancer therapy and other diseases. By modifying the aniline and quinazoline/quinoline core, inhibitors targeting specific kinases such as Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase 1 (MEK1), and Src kinase can be developed.[3][4][5]

Quantitative Data Summary: Kinase Inhibitory Activity
Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-AnilinoquinazolineEGFR29 pM (for a 6,7-dimethoxy derivative)[6]
4-Anilino-3-quinolinecarbonitrileMEK1<10[4]
4-Anilino-7-thienyl-3-quinolinecarbonitrileSrcPotent Inhibition[3]
4-Anilinoquinazoline-based benzenesulfonamide (3a)TNNI3K-[7]
4-Anilinoquinazoline-based benzenesulfonamide (GSK114)TNNI3K-[7]
Experimental Protocols

Protocol 3: Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This is a general procedure for synthesizing 4-anilinoquinazoline derivatives.[8]

Materials:

  • Substituted 4-chloroquinazoline

  • Substituted aniline (e.g., this compound)

  • Solvent (e.g., isopropanol, DMF)

  • Acid or base catalyst (optional)

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve the substituted 4-chloroquinazoline and the corresponding aniline in a suitable solvent like isopropanol.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with the reaction solvent and then with a non-polar solvent like ether to remove impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase, often using a luminescence-based assay like ADP-Glo™.[7][9]

Materials:

  • Recombinant active kinase (e.g., EGFR, MEK1, Src)

  • Kinase-specific substrate

  • Synthesized inhibitor compounds

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

  • In a multi-well plate, add the inhibitor dilutions, the recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow_kinase Experimental Workflow: Kinase Inhibitor Discovery cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Start with This compound synthesis Synthesize 4-Anilinoquinazoline Derivatives start->synthesis purification Purify via Recrystallization/Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization ic50_determination Determine IC50 (Kinase Inhibition Assay) characterization->ic50_determination Test Compounds data_analysis Analyze Potency and Selectivity ic50_determination->data_analysis

Caption: Workflow for kinase inhibitor discovery.

ras_mapk_pathway Simplified Ras-MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1 MEK1 Raf->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 4-Anilino-3-quinolinecarbonitrile Inhibitor Inhibitor->MEK1

Caption: Inhibition of the Ras-MAPK pathway.

Application as a Scaffold for Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10] this compound derivatives have been explored as inhibitors of various CA isoforms, with potential applications in treating glaucoma, epilepsy, and certain types of cancer.[11][12]

Quantitative Data Summary: Carbonic Anhydrase Inhibitory Activity
Compound IDTarget IsoformKᵢ (nM)Reference
3a (4-anilinoquinazoline-based)hCA I89.4[12]
hCA II8.7[12]
4a (4-anilinoquinazoline-based)hCA II2.4[12]
4e (4-anilinoquinazoline-based)hCA I91.2[12]
hCA II4.6[12]
4f (4-anilinoquinazoline-based)hCA I60.9[12]
Acetazolamide (AAZ) (Control) hCA I-[12]
hCA II12.1[12]
Experimental Protocols

Protocol 5: Synthesis of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

This protocol describes a general method for synthesizing sulfonamide-based inhibitors.[12]

Materials:

  • This compound

  • Substituted quinazoline or other heterocyclic core

  • Coupling reagents (for amide bond formation, if applicable)

  • Solvents (e.g., DMF, DMSO)

  • Bases (e.g., K₂CO₃, DIPEA)

  • Standard laboratory glassware and equipment

Procedure:

  • The synthesis often involves a multi-step process to build the final molecule. A key step is the coupling of the this compound moiety to a core scaffold.

  • For example, a Suzuki coupling reaction can be used to link a boronic acid derivative of the quinazoline core with a halogenated derivative of the benzenesulfonamide.

  • Alternatively, nucleophilic aromatic substitution can be employed, where the aniline nitrogen of this compound displaces a leaving group on the heterocyclic core.

  • Reaction conditions (temperature, time, catalyst) will vary depending on the specific reaction.

  • Workup typically involves extraction and washing.

  • Purification is achieved by column chromatography or recrystallization.

  • Structural confirmation is performed using spectroscopic methods (NMR, MS).

Protocol 6: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This is a standard method for determining the inhibition constants (Kᵢ) of CA inhibitors.[11]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Synthesized inhibitor compounds

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO).

  • Pre-incubate the CA enzyme with various concentrations of the inhibitor in the buffer.

  • In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.

  • Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow_ca_inhibitor Experimental Workflow: CA Inhibitor Discovery cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Start with This compound synthesis Synthesize Benzenesulfonamide Derivatives start->synthesis purification Purify via Column Chromatography synthesis->purification characterization Characterize Structure (NMR, MS) purification->characterization ki_determination Determine Ki (Stopped-Flow Assay) characterization->ki_determination Test Compounds data_analysis Analyze Potency and Isoform Selectivity ki_determination->data_analysis ca_inhibition_mechanism Mechanism of Carbonic Anhydrase Inhibition cluster_reaction Catalytic Reaction CA_active_site Carbonic Anhydrase Active Site Zn_ion Zn²⁺ HCO3 HCO₃⁻ Zn_ion->HCO3 releases H2O H₂O H2O->Zn_ion binds CO2 CO₂ CO2->Zn_ion attacks H_ion H⁺ HCO3->H_ion dissociates to Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) SO2NH2 SO₂NH₂ group SO2NH2->Zn_ion coordinates to (inhibition)

References

Application Notes and Protocols for the Characterization of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of 4-(Morpholinosulfonyl)aniline. It includes detailed experimental protocols for various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Quantitative data is summarized in structured tables for easy comparison. Additionally, this guide presents potential signaling pathways associated with the biological activities of sulfonamides, offering insights for drug development professionals.

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and other biological activities. Accurate and robust analytical characterization is crucial for quality control, stability studies, and understanding the structure-activity relationship of this compound. This application note provides detailed methodologies for the comprehensive characterization of this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol [1]
Melting Point 214-216 °C[1]
Appearance White to off-white crystalline solid
IUPAC Name 4-(morpholin-4-ylsulfonyl)aniline[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.55d, J ≈ 8.5 Hz2HAr-H (ortho to SO₂)
~6.70d, J ≈ 8.5 Hz2HAr-H (ortho to NH₂)
~6.10s2H-NH₂
~3.65t, J ≈ 4.5 Hz4H-N(CH₂CH₂)₂O
~2.90t, J ≈ 4.5 Hz4H-N(CH₂CH₂)₂O

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~152.0Ar-C-NH₂
~128.5Ar-C (ortho to SO₂)
~127.0Ar-C-SO₂
~113.0Ar-C (ortho to NH₂)
~65.5-N(CH₂C H₂)₂O
~45.0-N(C H₂CH₂)₂O

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence with a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for small molecules.

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
242[M]⁺ (Molecular Ion)
156[M - C₄H₈NO]⁺
106[C₆H₄NH₂]⁺
92[C₆H₄N]⁺
86[C₄H₈NO]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H stretching (amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
1620-1580StrongN-H bending (amine) & C=C stretching (aromatic)
1350-1300StrongS=O asymmetric stretching (sulfonamide)
1170-1140StrongS=O symmetric stretching (sulfonamide)
1120-1080StrongC-O-C stretching (morpholine)
950-900MediumS-N stretching (sulfonamide)

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Vis Spectral Data (in Methanol)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~285~15,000π → π
~240~10,000n → π

Note: The exact values may vary depending on the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[5][6]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is typically suitable for this compound.

Table 6: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~4-6 minutes (highly dependent on exact conditions)

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solution.

    • Record the chromatograms and determine the retention time of the analyte.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Workflows and Signaling Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis HPLC HPLC Analysis Purification->HPLC Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis UVVis->Data_Analysis HPLC->Data_Analysis Report Application Note Generation Data_Analysis->Report

General workflow for synthesis and characterization.
Potential Signaling Pathways

Based on the known biological activities of sulfonamides, this compound may exhibit anti-inflammatory and antimicrobial effects. The following diagrams illustrate these potential mechanisms of action.

5.2.1. Anti-inflammatory Pathway: COX-2 Inhibition

Sulfonamides are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[7]

G cluster_pathway COX-2 Mediated Inflammatory Pathway cluster_inhibition Inhibition Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition

Potential anti-inflammatory mechanism of action.

5.2.2. Antimicrobial Pathway: Dihydrofolate Reductase Inhibition

Sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This ultimately inhibits the production of tetrahydrofolate, a crucial cofactor for DNA synthesis.[8][9][10][11]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA Synthesis THF->DNA Inhibitor This compound (as a Sulfonamide) Inhibitor->DHPS Competitive Inhibition

Potential antimicrobial mechanism of action.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic methods allows for unambiguous structural elucidation and quantitative analysis. The provided information on potential signaling pathways serves as a valuable resource for researchers in the field of drug discovery and development, guiding further investigation into the therapeutic potential of this compound.

References

Application Notes and Protocols for the Analysis of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholinosulfonyl)aniline is a chemical compound that incorporates a sulfonamide, an aniline, and a morpholine moiety. Sulfonamide-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and quality control of such compounds.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for researchers and professionals involved in the synthesis, development, and quality control of pharmaceuticals and related chemical entities.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation, identification, and quantification of moderately polar to nonpolar compounds. For this compound, a C18 column is a suitable stationary phase, providing good retention and separation from potential impurities.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition and Analysis SamplePrep Prepare this compound solution in mobile phase Injector Autosampler SamplePrep->Injector Inject sample MobilePhasePrep Prepare and degas mobile phase Pump Pump MobilePhasePrep->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Analysis Integrate peaks and quantify Chromatogram->Analysis

Caption: Workflow for the HPLC analysis of this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Phosphoric acid (reagent grade)

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The retention time of the principal peak in the sample chromatogram should correspond to that of the reference standard.

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the identity and structure of this compound.

NMR_Analysis cluster_sample Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Spectral Analysis Dissolve Dissolve sample in deuterated solvent Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Dissolve->Acquire13C Analyze1H Analyze chemical shifts, integration, and coupling in ¹H spectrum Acquire1H->Analyze1H Analyze13C Analyze chemical shifts in ¹³C spectrum Acquire13C->Analyze13C Structure Confirm Molecular Structure Analyze1H->Structure Analyze13C->Structure

Caption: Logical workflow for NMR-based structural confirmation.

1. Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

2. Materials and Reagents:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

3. Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a 5 mm NMR tube.

4. NMR Data Acquisition:

Parameter¹H NMR¹³C NMR
Solvent DMSO-d₆DMSO-d₆
Frequency 300 MHz75 MHz
Pulse Program Standard single pulseStandard single pulse with proton decoupling
Acquisition Time ~3-4 seconds~1-2 seconds
Relaxation Delay 1-2 seconds2 seconds
Number of Scans 161024 or more

5. Expected Spectral Data:

The following tables summarize the expected chemical shifts for this compound. These are predicted values based on the analysis of similar structures and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7Doublet2HAromatic protons ortho to SO₂
~6.7 - 6.9Doublet2HAromatic protons ortho to NH₂
~6.0 - 6.2Singlet2H-NH₂
~3.6 - 3.8Triplet4HMorpholine protons (-CH₂-O-)
~2.9 - 3.1Triplet4HMorpholine protons (-CH₂-N-)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~152Aromatic C-NH₂
~130Aromatic C-SO₂
~128Aromatic CH (ortho to SO₂)
~114Aromatic CH (ortho to NH₂)
~66Morpholine C (-CH₂-O-)
~46Morpholine C (-CH₂-N-)

Summary of Quantitative Data

The following table provides a summary of the key analytical parameters for this compound.

Table 3: Summary of Analytical Data

ParameterMethodValue
Molecular Formula -C₁₀H₁₄N₂O₃S[1]
Molecular Weight -242.30 g/mol [1]
Melting Point -214-216 °C[1]
HPLC Retention Time HPLCDependent on specific chromatographic conditions
UV λmax HPLC~254 nm
Purity (by HPLC) HPLC≥97% (typical commercial purity)[1]

Disclaimer

The NMR spectral data provided in this document is predicted and should be used for guidance only. It is essential to acquire experimental data for the specific sample being analyzed for accurate structural confirmation and characterization. The HPLC method is a general guideline and may require optimization for specific instrumentation and sample matrices.

References

Application Notes and Protocols: 4-(Morpholinosulfonyl)aniline in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burden of inflammatory diseases necessitates the continued exploration of novel therapeutic agents. The sulfonamide moiety is a well-established pharmacophore in a variety of drugs, including anti-inflammatory agents. This document focuses on the potential applications of 4-(Morpholinosulfonyl)aniline and its derivatives in the discovery of new anti-inflammatory drugs.

Note: Direct experimental data on the anti-inflammatory properties of this compound is limited in the current scientific literature. Therefore, this document leverages data from the closely related analogue, 4-(methylsulfonyl)aniline , to provide insights into the potential applications and experimental evaluation of this class of compounds. The core 4-sulfonylaniline scaffold is a key feature of several selective COX-2 inhibitors.[1][2][3][4][5][6] The morpholine group is also a common constituent in bioactive molecules, known to enhance pharmacological properties.[7][8][9][10][11]

Potential Applications in Anti-Inflammatory Drug Discovery

The 4-(alkoxysulfonyl)aniline scaffold, exemplified by 4-(methylsulfonyl)aniline, has been incorporated into various non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their activity and selectivity.[1][2][3][4] It is hypothesized that this compound could serve as a valuable building block or lead compound in the development of novel anti-inflammatory agents, potentially acting as a selective inhibitor of cyclooxygenase-2 (COX-2).[2][3]

The primary proposed mechanism of action for this class of compounds is the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[2][12][13] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds may offer a safer alternative to traditional NSAIDs, with a reduced risk of gastrointestinal side effects.[12][13]

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory activity of derivatives of the related compound, 4-(methylsulfonyl)aniline, in a rat model of egg-white induced paw edema.[2][3] The data is presented as the percentage of edema inhibition compared to a control group.

CompoundStructureDose (mg/kg)Time (min)Edema Inhibition (%)Reference Compound
Derivative 11 Naproxen + 4-(methylsulfonyl)aniline3120-300Significantly higher than DiclofenacDiclofenac Sodium
Derivative 12 Indomethacin + 4-(methylsulfonyl)aniline360-240Comparable to DiclofenacDiclofenac Sodium
Derivative 13 Mefenamic acid + 4-(methylsulfonyl)aniline3All timesComparable to DiclofenacDiclofenac Sodium
Derivative 14 Diclofenac + 4-(methylsulfonyl)aniline3120-300Significantly higher than DiclofenacDiclofenac Sodium

Experimental Protocols

In Vivo Anti-Inflammatory Activity Assessment: Egg-White Induced Paw Edema in Rats

This protocol is adapted from studies on 4-(methylsulfonyl)aniline derivatives.[2][3][4]

Objective: To evaluate the acute anti-inflammatory activity of test compounds.

Materials:

  • Wistar rats (150-200 g)

  • Test compound (e.g., this compound derivative)

  • Vehicle (e.g., 50% v/v propylene glycol in water)

  • Reference drug (e.g., Diclofenac sodium)

  • Fresh, undiluted egg-white

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the animals for 12 hours before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Reference drug

    • Group 3 onwards: Test compound(s) at various doses

  • Baseline Measurement: Measure the initial paw volume/thickness of the left hind paw of each rat.

  • Drug Administration: Administer the test compound, reference drug, or vehicle intraperitoneally (i.p.).

  • Induction of Inflammation: Thirty minutes after drug administration, inject 0.1 mL of fresh, undiluted egg-white into the sub-plantar region of the left hind paw of each rat.

  • Paw Volume/Thickness Measurement: Measure the paw volume/thickness at regular intervals (e.g., 30, 60, 120, 180, 240, and 300 minutes) after the egg-white injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathway

G Hypothesized Anti-Inflammatory Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces expression Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Catalyzes conversion Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Compound This compound Derivative Compound->COX2 Inhibits G In Vivo Anti-Inflammatory Activity Workflow A1 Animal Acclimatization & Fasting A2 Group Allocation (Control, Reference, Test) A1->A2 A3 Baseline Paw Volume Measurement A2->A3 A4 Drug Administration (i.p.) A3->A4 A5 Induction of Edema (Egg-White Injection) A4->A5 A6 Paw Volume Measurement (Time-course) A5->A6 A7 Data Analysis (% Inhibition) A6->A7

References

Application Notes and Protocols: Antimicrobial Activity of 4-(Morpholinosulfonyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Sulfonamide derivatives, a well-established class of therapeutics, continue to be a focal point of such research. This document provides detailed application notes and protocols related to the antimicrobial assessment of sulfonamide compounds, with a specific focus on the potential activity of 4-(morpholinosulfonyl)aniline analogs and structurally related compounds. While direct antimicrobial efficacy of many analogs in this specific class is still under investigation, a notable related compound, 4-(Phenylsulfonyl) morpholine, has demonstrated significant activity as an antibiotic modulator, enhancing the efficacy of conventional antibiotics against resistant bacterial strains.[1][2] This suggests a promising avenue for developing combination therapies to combat antimicrobial resistance.

The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[1] As mammals obtain folic acid from their diet, this pathway presents a selective target for antimicrobial action.[1]

Data Presentation

The following table summarizes the quantitative data on the modulatory effect of 4-(Phenylsulfonyl) morpholine on the antimicrobial activity of Amikacin against a multi-resistant strain of Pseudomonas aeruginosa.

Table 1: Modulatory Antimicrobial Activity of 4-(Phenylsulfonyl) morpholine

MicroorganismAntibioticMIC of Antibiotic Alone (µg/mL)Compound Concentration (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fold Reduction in MIC
P. aeruginosa 03Amikacin312.512839.068

Data extracted from a study on the modulation of antibiotic activity by 4-(Phenylsulfonyl) morpholine.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to determine the minimum inhibitory concentration of a compound against bacterial and fungal strains.[1]

Materials:

  • Test compound (e.g., 4-(Phenylsulfonyl) morpholine)

  • Standard antibiotics (e.g., amikacin, gentamicin) and antifungals

  • Bacterial and fungal strains (standard and multi-resistant)

  • 96-well microtiter plates

  • Muller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (indicator of cell viability)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plates to achieve a range of concentrations (e.g., 8 to 512 µg/mL).[1]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted test compound. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls:

    • Positive Control: Wells containing only the microbial inoculum in broth (no test compound).

    • Negative Control: Wells containing only broth (no inoculum).

    • Antibiotic Control: Wells with serial dilutions of a standard antibiotic.

  • Incubation: Incubate the plates at 35°C for 24 hours.[1]

  • Reading the Results: After incubation, add a resazurin solution to each well and incubate for a further period. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration of the test compound that prevents this color change, indicating the inhibition of microbial growth.

Assessment of Antibiotic Modulatory Activity

This protocol is used to evaluate the ability of a compound to enhance the efficacy of a known antibiotic.

Materials:

  • Same materials as for the MIC determination.

  • Sub-inhibitory concentration of the test compound (e.g., MIC/8).[1]

Procedure:

  • Determine the MIC of the Test Compound: First, determine the MIC of the test compound alone as described in the protocol above.

  • Prepare Plates with Sub-inhibitory Concentration: Prepare a series of 96-well plates where each well contains the test compound at a fixed sub-inhibitory concentration (e.g., 1/8th of its MIC).[1]

  • Serial Dilution of Antibiotic: In these plates, perform serial two-fold dilutions of a standard antibiotic (e.g., amikacin).

  • Inoculation and Incubation: Inoculate the wells with the standardized microbial suspension and incubate as described in the MIC protocol.

  • Determine the New MIC of the Antibiotic: Following incubation, determine the MIC of the antibiotic in the presence of the test compound. A reduction in the antibiotic's MIC indicates a modulatory (synergistic or additive) effect.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_modulation Antibiotic Modulation Assay prep_inoculum Prepare Standardized Microbial Inoculum serial_dilution_compound Serial Dilution of Test Compound inoculate_mic Inoculate Microtiter Plates serial_dilution_compound->inoculate_mic incubate_mic Incubate at 35°C for 24h inoculate_mic->incubate_mic read_mic Read MIC with Resazurin incubate_mic->read_mic sub_mic_prep Prepare Plates with Sub-inhibitory Compound Conc. read_mic->sub_mic_prep Use MIC/8 serial_dilution_antibiotic Serial Dilution of Standard Antibiotic sub_mic_prep->serial_dilution_antibiotic inoculate_mod Inoculate Microtiter Plates serial_dilution_antibiotic->inoculate_mod incubate_mod Incubate at 35°C for 24h inoculate_mod->incubate_mod read_mod_mic Read New MIC of Antibiotic incubate_mod->read_mod_mic

Caption: Workflow for assessing antimicrobial and antibiotic modulatory activity.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfonamide Sulfonamide (e.g., this compound analog) Sulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase

Caption: Proposed mechanism of action for sulfonamide-based antimicrobials.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 4-(Morpholinosulfonyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors based on the versatile 4-(Morpholinosulfonyl)aniline scaffold. This scaffold has shown promise in the development of potent and selective inhibitors for a variety of enzyme targets, offering a valuable starting point for drug discovery and development programs.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, incorporating a sulfonamide linker and a morpholine ring, which can be modified to tune physicochemical properties and target engagement. This document focuses on the application of this scaffold in the development of inhibitors for enzymes such as Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL), a critical target for anti-malarial drug discovery.

Target Enzyme: Plasmodium falciparum apicoplast DNA Polymerase (Pf-apPOL)

The apicoplast is a non-photosynthetic plastid found in Plasmodium parasites, the causative agent of malaria. This organelle is essential for the parasite's survival, and its genome replication is carried out by a single DNA polymerase, Pf-apPOL. Inhibition of Pf-apPOL disrupts the replication of the apicoplast genome, leading to parasite death.[1][2] This makes Pf-apPOL a promising target for the development of novel anti-malarial drugs.[3]

Quantitative Data: Inhibition of Pf-apPOL

A high-throughput screening of a diverse chemical library identified several small molecule inhibitors of Pf-apPOL. Among these, compounds featuring the this compound scaffold demonstrated notable inhibitory activity. The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound IDScaffoldEnzyme TargetIC50 (µM)
3239-0180 This compound derivativePlasmodium falciparum apicoplast DNA Polymerase (Pf-apPOL)8.7

Table 1: Inhibitory activity of a this compound derivative against Pf-apPOL. Data extracted from the supplementary information of Kaur et al., 2022.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general two-step synthesis for this compound derivatives, starting from the commercially available 4-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of 4-(4-Nitrophenylsulfonyl)morpholine

  • Dissolve 4-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add morpholine (1.1 equivalents) to the cooled solution while stirring.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the reaction mixture to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the synthesized 4-(4-nitrophenylsulfonyl)morpholine in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi for 1-3 hours.[4][5]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired this compound.

  • The product can be further purified by recrystallization if necessary.[4][5]

Further derivatization of the aniline group can be achieved through various chemical reactions, such as amide bond formation, to generate a library of potential enzyme inhibitors.

Protocol 2: Pf-apPOL Enzyme Inhibition Assay

This protocol outlines a fluorescence-based high-throughput assay to screen for and characterize inhibitors of Pf-apPOL.[1]

Materials:

  • Purified Pf-apPOL enzyme

  • Fluorescently labeled DNA substrate (e.g., a hairpin loop with a primer)

  • dNTPs

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 30 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, and 5% glycerol)[6]

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Add the purified Pf-apPOL enzyme to each well and incubate for a specified period (e.g., 10 minutes) at 25°C to allow for inhibitor binding.[1]

  • Initiate the polymerase reaction by adding the fluorescently labeled DNA substrate and dNTPs to each well.

  • Incubate the reaction mixture at 25°C for a defined time (e.g., 90 minutes).[1]

  • Terminate the reaction by adding a quenching solution (e.g., EDTA).

  • Measure the fluorescence intensity in each well using a fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Pf_apicoplast_replication cluster_replication Apicoplast DNA Replication cluster_inhibition Inhibition by this compound Derivatives Initiation Initiation Elongation Elongation Initiation->Elongation Recruitment of Pf-apPOL Termination Termination Elongation->Termination Genome Duplication Pf_apPOL Pf-apPOL Elongation->Pf_apPOL Inhibitor This compound Derivative Inhibitor->Pf_apPOL Binding Blocked_Replication Blocked Replication Pf_apPOL->Blocked_Replication Inhibition Parasite_Death Parasite Death Blocked_Replication->Parasite_Death Leads to experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Enzyme Inhibition Screening Start 4-Nitrobenzenesulfonyl chloride Step1 Reaction with Morpholine Start->Step1 Intermediate 4-(4-Nitrophenylsulfonyl)morpholine Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Scaffold This compound Step2->Scaffold Derivatization Derivatization Scaffold->Derivatization Library Inhibitor Library Derivatization->Library HTS High-Throughput Screening (Pf-apPOL Assay) Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library No (Re-design) IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Yes Lead_Compound Lead Compound IC50_Determination->Lead_Compound

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Morpholinosulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent method is a two-step synthesis. The first step involves the protection of the amino group of an aniline precursor, followed by sulfonylation with morpholine, and subsequent deprotection. A common starting material is acetanilide, which is chlorosulfonated to produce 4-acetamidobenzenesulfonyl chloride. This intermediate then reacts with morpholine to form N-(4-(morpholinosulfonyl)phenyl)acetamide. The final step is the hydrolysis of the acetamide group to yield this compound.[1][2][3]

Q2: Why is it necessary to protect the aniline's amino group before sulfonylation?

Protecting the amino group, typically by acetylation to form an acetamide, is crucial to prevent side reactions. The unprotected amino group of aniline can react with the sulfonyl chloride intermediate, leading to the formation of undesired polymers and reducing the yield of the target molecule.[4]

Q3: What are the critical parameters that influence the yield of the sulfonylation reaction?

Several factors can significantly impact the yield of the sulfonamide formation step:

  • Purity of Reactants: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[5] Ensure all reactants and solvents are anhydrous.

  • Reaction Temperature: The reaction is often exothermic. It's recommended to add the sulfonyl chloride to the morpholine solution at a low temperature (e.g., 0 °C) to control the initial reaction rate and then allow it to proceed at room temperature.[1]

  • Choice of Base: A base is required to neutralize the hydrochloric acid generated during the reaction. Common bases include sodium carbonate, pyridine, or triethylamine. The choice of base can influence the reaction rate and yield.[2][6][7]

  • Solvent: An inert aprotic solvent, such as dichloromethane or toluene, is typically used.[1][6]

Q4: What are the common methods for the deprotection of the acetamide group?

The acetamide group is typically removed by hydrolysis under acidic or basic conditions. Acidic hydrolysis is commonly performed using hydrochloric acid or sulfuric acid.[3][8] The choice between acidic and basic hydrolysis can affect the final yield and purity of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of N-(4-(morpholinosulfonyl)phenyl)acetamide Hydrolysis of 4-acetamidobenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient reaction: The reaction conditions may not be optimal.Consider varying the base (e.g., from sodium carbonate to a stronger, non-nucleophilic base like triethylamine). Ensure proper stoichiometry of reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
Low reactivity of morpholine: While generally reactive, issues can arise.Ensure the morpholine is of high purity. A slight excess of morpholine can be used to drive the reaction to completion.
Presence of Impurities in the Final Product Incomplete hydrolysis of the acetamide: Residual protected starting material remains.Extend the hydrolysis reaction time or use a higher concentration of acid/base. Monitor the reaction by TLC until the starting material is fully consumed.
Side reactions during sulfonylation: Dimerization or other side products may form.Control the reaction temperature carefully, especially during the addition of the sulfonyl chloride.[1]
Formation of 4-aminobenzenesulfonic acid: Hydrolysis of the sulfonyl chloride group can occur during workup or deprotection.Maintain appropriate pH during workup. For purification, consider recrystallization from a suitable solvent system like ethanol/water.
Difficulty in Product Purification Product is an oil or difficult to crystallize: Impurities may be hindering crystallization.Purify the crude product by column chromatography on silica gel.[6] For recrystallization, try different solvent systems.
Emulsion formation during workup: Can make phase separation difficult.Add a small amount of brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Reported Yields for the Synthesis of N-(4-(substituted-sulfamoyl)phenyl)acetamide Derivatives

AmineBaseSolventYield (%)Reference
MorpholineSodium CarbonateDichloromethane73[6]
N-MethylpiperazineSodium CarbonateDichloromethane78[6]
4-BenzylpiperazineSodium CarbonateDichloromethane81[6]
PhenethylamineSodium CarbonateDichloromethane85[6]
3,4-DihydroisoquinolineSodium CarbonateDichloromethane73[6]
(Tetrahydrofuran-2-yl)methanamineSodium CarbonateDichloromethane79[6]
CyclopentylamineSodium CarbonateDichloromethane69[6]

Note: The yields presented are for various amine substrates under similar reaction conditions and provide a general expectation for the efficiency of the sulfonylation reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide [6]

  • To a stirred mixture of morpholine (5 mmol) and sodium carbonate (7 mmol) in dichloromethane (20 mL), add a solution of 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its completion using TLC.

  • Upon completion, add distilled water (20 mL) to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic extracts and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-(morpholinosulfonyl)phenyl)acetamide. A reported yield for this reaction is 73%.[6]

Protocol 2: Hydrolysis of N-(4-(morpholinosulfonyl)phenyl)acetamide to this compound [3]

  • Place the N-(4-(morpholinosulfonyl)phenyl)acetamide in a round-bottom flask.

  • Add dilute hydrochloric acid (e.g., 6 M HCl) in an amount approximately twice the weight of the acetamide.

  • Fit the flask with a reflux condenser and heat the mixture at reflux with constant stirring for 45-60 minutes, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a base, such as sodium carbonate, until the solution is basic.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Visualizations

SynthesisWorkflow Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->ASC Chlorosulfonic Acid NMPA N-(4-(morpholinosulfonyl)phenyl)acetamide ASC->NMPA MSA This compound (Final Product) NMPA->MSA Hydrolysis Morpholine Morpholine Morpholine->NMPA Base Base (e.g., Na2CO3) Acid Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

SideReactions cluster_sulfonylation Sulfonylation Step cluster_deprotection Deprotection Step ASC 4-Acetamidobenzenesulfonyl Chloride Hydrolysis Hydrolysis (Inactive Sulfonic Acid) ASC->Hydrolysis H2O Dimerization Dimerization/ Polymerization ASC->Dimerization Excess Heat/ Unprotected Amine NMPA N-(4-(morpholinosulfonyl)phenyl)acetamide Incomplete Incomplete Hydrolysis (Starting Material Contamination) NMPA->Incomplete Insufficient Reaction Time/Strength

Caption: Potential side reactions during synthesis.

Caption: Troubleshooting decision-making flowchart.

References

Technical Support Center: 4-(Morpholinosulfonyl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Morpholinosulfonyl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key intermediates?

A1: The most prevalent synthetic pathway involves a three-step process starting from acetanilide.

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce the key intermediate, p-acetamidobenzenesulfonyl chloride.[1][2] This step protects the amino group and introduces the sulfonyl chloride functionality.

  • Sulfonamide Formation: The p-acetamidobenzenesulfonyl chloride is then reacted with morpholine to form N-(4-(morpholinosulfonyl)phenyl)acetamide.[3]

  • Deacetylation: The final step is the hydrolysis of the acetamide group to yield the desired this compound.[4]

Q2: Why is it necessary to use acetanilide instead of aniline for the initial chlorosulfonation?

A2: The amino group of aniline is highly reactive and can lead to several undesirable side reactions during chlorosulfonation. Protecting the amine as an acetamide group prevents these side reactions and ensures the formation of the desired para-substituted product.[5]

Q3: What are the primary side products I should be aware of during the synthesis of this compound?

A3: The most common side products are:

  • p-Acetamidobenzenesulfonic acid: This results from the hydrolysis of the p-acetamidobenzenesulfonyl chloride intermediate. This is a very common issue as the sulfonyl chloride is moisture-sensitive.[6][7]

  • Di-sulfonated aniline derivatives: While less common, under harsh conditions, it is possible to get di-sulfonation on the aromatic ring.

  • Unreacted intermediates: Incomplete reactions at any stage will lead to the presence of starting materials or intermediates in the final product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Q: I am consistently getting a low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are most commonly attributed to the hydrolysis of the p-acetamidobenzenesulfonyl chloride intermediate. Here is a troubleshooting guide to address this and other potential issues:

Potential Cause Recommended Action Rationale
Hydrolysis of p-acetamidobenzenesulfonyl chloride Ensure all glassware is thoroughly dried. Use anhydrous solvents for the reaction with morpholine. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The sulfonyl chloride is highly reactive towards water, leading to the formation of the corresponding sulfonic acid, which does not proceed to the desired product.[6][7]
Incomplete Chlorosulfonation Ensure a sufficient excess of chlorosulfonic acid is used. Allow for adequate reaction time and temperature as per established protocols.[1]Incomplete reaction will leave unreacted acetanilide, reducing the overall yield.
Incomplete Reaction with Morpholine Use a slight excess of morpholine. Ensure proper mixing and reaction time. The reaction is typically exothermic and may require initial cooling.To drive the reaction to completion and ensure all the sulfonyl chloride is consumed.
Incomplete Deacetylation Ensure complete hydrolysis of the acetamide group by using appropriate acid or base concentrations and allowing for sufficient reaction time.If the deacetylation is incomplete, the final product will be contaminated with the N-acetylated intermediate.
Product Loss During Workup Be cautious during aqueous washes to avoid excessive loss of the product, especially if it has some water solubility. Ensure efficient extraction with an appropriate organic solvent.Improper workup and extraction techniques can lead to significant product loss.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities by TLC/HPLC/NMR. How can I identify and minimize them?

A: The most likely impurity is the sulfonic acid byproduct. Here’s how to address this and other potential impurities:

Impurity Identification Prevention/Minimization Purification
p-Acetamidobenzenesulfonic acid / 4-Aminobenzenesulfonic acid More polar spot on TLC. Can be identified by NMR or LC-MS.Follow the recommendations for preventing hydrolysis of the sulfonyl chloride (see "Low Yield" section).Wash the crude product with a dilute aqueous base to remove the acidic sulfonic acid. Recrystallization is also effective.[8][9]
N-(4-(morpholinosulfonyl)phenyl)acetamide Less polar than the final product on TLC.Ensure the deacetylation step goes to completion.If deacetylation is the issue, re-subject the product to the hydrolysis conditions. Purification can be achieved by column chromatography or recrystallization.
Unreacted Acetanilide or Morpholine Can be detected by TLC or NMR.Ensure the initial reaction steps go to completion.These are typically removed during the workup and purification steps (e.g., washing, recrystallization).

Experimental Protocols

1. Synthesis of p-Acetamidobenzenesulfonyl Chloride from Acetanilide

  • Materials: Acetanilide, Chlorosulfonic Acid.

  • Procedure:

    • In a fume hood, place dry acetanilide in a round-bottom flask equipped with a magnetic stirrer and a gas trap.

    • Cool the flask in an ice bath.

    • Slowly add an excess of chlorosulfonic acid (typically 4-5 equivalents) to the cooled acetanilide with stirring.[1]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Gently heat the reaction mixture (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.[1]

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Dry the product thoroughly before proceeding to the next step. It is crucial to use this intermediate quickly as it is susceptible to hydrolysis.[2]

2. Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide

  • Materials: p-Acetamidobenzenesulfonyl Chloride, Morpholine, Dichloromethane (or another suitable solvent), Triethylamine (or another base).

  • Procedure:

    • Dissolve the dry p-acetamidobenzenesulfonyl chloride in an anhydrous solvent like dichloromethane.

    • In a separate flask, dissolve morpholine (1-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.2-1.5 equivalents) in the same anhydrous solvent.

    • Cool the morpholine solution in an ice bath.

    • Slowly add the solution of p-acetamidobenzenesulfonyl chloride to the cooled morpholine solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess morpholine and base, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

3. Synthesis of this compound (Deacetylation)

  • Materials: N-(4-(morpholinosulfonyl)phenyl)acetamide, Hydrochloric Acid, Sodium Hydroxide.

  • Procedure:

    • Suspend the crude N-(4-(morpholinosulfonyl)phenyl)acetamide in a solution of dilute hydrochloric acid (e.g., 3M HCl).

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).[4]

    • Cool the reaction mixture and neutralize it with a base such as sodium hydroxide solution until a precipitate forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with water until the washings are neutral.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[8]

Visualizations

Synthesis_Workflow Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Acetanilide->Chlorosulfonation PASC p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->PASC Sulfonamide_Formation Sulfonamide Formation (Morpholine) PASC->Sulfonamide_Formation N_Ac_Product N-(4-(morpholinosulfonyl)phenyl)acetamide Sulfonamide_Formation->N_Ac_Product Deacetylation Deacetylation (Acid Hydrolysis) N_Ac_Product->Deacetylation Final_Product This compound Deacetylation->Final_Product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reaction PASC p-Acetamidobenzenesulfonyl Chloride Desired_Product N-(4-(morpholinosulfonyl)phenyl)acetamide PASC->Desired_Product + Morpholine Morpholine Water Water (Moisture) Sulfonic_Acid p-Acetamidobenzenesulfonic Acid PASC2 p-Acetamidobenzenesulfonyl Chloride PASC2->Sulfonic_Acid +

Caption: Main reaction versus a common side reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Hydrolysis Check for Sulfonic Acid Byproduct (TLC/NMR)? Start->Check_Hydrolysis Hydrolysis_Confirmed Hydrolysis is Likely the Issue Check_Hydrolysis->Hydrolysis_Confirmed Yes Check_Reaction_Completion Check for Incomplete Reaction (TLC shows starting material)? Check_Hydrolysis->Check_Reaction_Completion No Implement_Anhydrous Implement Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere Hydrolysis_Confirmed->Implement_Anhydrous Incomplete_Reaction Incomplete Reaction is Likely Check_Reaction_Completion->Incomplete_Reaction Yes Check_Workup Review Workup Procedure Check_Reaction_Completion->Check_Workup No Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time - Adjust Temperature - Check Reagent Stoichiometry Incomplete_Reaction->Optimize_Conditions

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-(Morpholinosulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing or purifying this compound?

A1: Impurities in this compound can originate from starting materials, side reactions, or degradation. Potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 4-aminobenzenesulfonamide or morpholine.

    • Isomeric Byproducts: Formation of ortho- or meta-substituted isomers during the sulfonation of aniline precursors.[1]

    • Over-sulfonated Species: Di-sulfonated aniline byproducts.

    • Residual Solvents: Solvents used in the synthesis or previous purification steps (e.g., toluene, methanol).[2]

  • Degradation Impurities:

    • Oxidation Products: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities, such as p-benzoquinone derivatives.[2][3]

    • Hydrolysis Products: Cleavage of the sulfonamide bond under harsh acidic or basic conditions.

    • Polymeric Byproducts: Can result from prolonged storage or exposure to harsh conditions.[2]

Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

A2: A colored product is often indicative of oxidized impurities.[3] The primary amino group on the aniline moiety is prone to air oxidation, especially in the presence of light or trace metal catalysts.

Troubleshooting:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.

  • Column Chromatography: This is an effective method for separating colored impurities from the desired product.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I try?

A3: this compound possesses both polar (sulfonamide, aniline) and non-polar (aromatic ring) functionalities, which can make finding a single ideal recrystallization solvent challenging.[4] A solvent pair is often more effective.

Troubleshooting:

  • Solvent Screening: Start by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes) at room temperature and at their boiling points.

  • Common Solvent Pairs: Good starting points for solvent pairs include:

    • Ethanol/Water[4]

    • Isopropanol/Water[5]

    • Acetone/Hexane[6]

    • Ethyl Acetate/Hexane[6]

    • Tetrahydrofuran (THF)/Hexane[6]

  • Procedure for Solvent Pair Recrystallization: Dissolve the compound in the minimum amount of the hot "good" solvent (in which it is more soluble). Then, slowly add the hot "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Low recovery during recrystallization can be due to several factors. The following workflow can help diagnose and resolve the issue.

start Low Recovery After Recrystallization check_solubility Was the compound too soluble in the cold solvent? start->check_solubility check_volume Was too much solvent used? check_solubility->check_volume No solution_solubility Choose a less polar solvent or a solvent pair. check_solubility->solution_solubility Yes check_cooling Was the solution cooled sufficiently and for long enough? check_volume->check_cooling No solution_volume Use the minimum amount of hot solvent needed for dissolution. check_volume->solution_volume Yes check_filtration Was product lost during filtration? check_cooling->check_filtration Yes solution_cooling Cool the flask in an ice bath for at least 30 minutes. check_cooling->solution_cooling No solution_filtration Ensure filter paper is properly seated. Wash crystals with a minimal amount of cold solvent. check_filtration->solution_filtration Yes

Caption: Troubleshooting workflow for low recrystallization yield.

Issue 2: Tailing or Streaking During Column Chromatography on Silica Gel

The basic aniline group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.[7]

Troubleshooting:

  • Mobile Phase Modification:

    • Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel. Common choices include:

      • 0.1-1% triethylamine (Et₃N)[7]

      • 0.1-1% ammonium hydroxide (NH₄OH)[7][8]

  • Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a better choice for purifying basic compounds.[7]

    • Amine-Functionalized Silica: This specialized stationary phase is designed to improve the chromatography of amines.

  • Reversed-Phase Chromatography: If the compound and its impurities have different polarities, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent Pair

This protocol is a general guideline and may require optimization.

Workflow:

dissolve Dissolve crude product in minimum hot ethanol. charcoal Add activated charcoal (if colored). dissolve->charcoal filter_hot Hot filter to remove insoluble impurities. charcoal->filter_hot add_water Add hot water dropwise until solution is turbid. filter_hot->add_water redissolve Add a few drops of hot ethanol to redissolve. add_water->redissolve cool Allow to cool slowly to room temperature, then in an ice bath. redissolve->cool collect Collect crystals by vacuum filtration. cool->collect wash Wash with cold ethanol/water mixture. collect->wash dry Dry crystals under vacuum. wash->dry

Caption: Experimental workflow for recrystallization.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Heat the filtrate to boiling and add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for purification using silica gel chromatography.

Methodology:

  • Adsorbent: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a system of methanol in dichloromethane may be necessary.[9]

    • To prevent streaking, add 0.5% triethylamine to the eluent mixture.[7]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Packing the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture (e.g., 20% ethyl acetate in hexanes). Monitor the separation by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate, then 100% ethyl acetate) to elute the desired compound and any more polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide illustrative data for the purification of this compound.

Table 1: Comparison of Recrystallization Solvents (Hypothetical Data)

Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)
Ethanol/Water (4:1)95.099.285
Isopropanol/Water (3:1)95.099.088
Acetone/Hexane95.098.875
Ethyl Acetate/Hexane95.098.572

Table 2: Column Chromatography Conditions and Results (Hypothetical Data)

Stationary PhaseMobile PhaseInitial Purity (%)Final Purity (%)Yield (%)
Silica GelHexane/Ethyl Acetate Gradient (20% to 100% EtOAc)90.098.080
Silica Gel with 0.5% Et₃NHexane/Ethyl Acetate Gradient (20% to 100% EtOAc)90.099.585
Neutral AluminaHexane/Ethyl Acetate Gradient (20% to 100% EtOAc)90.099.382
C18 Silica (Reversed-Phase)Water/Acetonitrile Gradient (80:20 to 20:80)90.099.178

References

Technical Support Center: Crystallization of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 4-(Morpholinosulfonyl)aniline.

Troubleshooting Crystallization Issues

Question 1: My this compound is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being highly supersaturated or the boiling point of the solvent being higher than the melting point of the solute (214-216 °C for this compound)[1].

Solutions:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to dissolve the oil, then cool slowly.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or adding a seed crystal of pure this compound.

  • Change the solvent: Select a solvent with a lower boiling point.

Question 2: I am getting a very low yield of crystals after recrystallization. How can I improve it?

Answer:

Low recovery is a common challenge in crystallization. Several factors can contribute to this issue.

Solutions:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Excess solvent will lead to more of the compound remaining in the mother liquor upon cooling.

  • Ensure complete cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Reduce the number of transfers: Each transfer of the solution or crystals can result in material loss.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.

Question 3: My final product is an amorphous powder, not crystalline. How can I fix this?

Answer:

Amorphous solids form when the compound precipitates too quickly, preventing the molecules from arranging into an ordered crystal lattice.

Solutions:

  • Slow down the cooling process: This is the most critical factor. Allow the solution to cool to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to a cold bath.

  • Use a different solvent system: A solvent/anti-solvent system can sometimes promote slower, more controlled crystallization. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" in which it is insoluble until the solution becomes slightly turbid.

Question 4: The recrystallized this compound is still colored. How can I remove colored impurities?

Answer:

Colored impurities can often be removed by treating the hot solution with activated charcoal.

Procedure:

  • After dissolving the crude product in the hot solvent, remove the flask from the heat source.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently swirl the flask and reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

Frequently Asked Questions (FAQs)

What is a good starting solvent for the recrystallization of this compound?

Based on the general solubility of sulfonamides and aniline derivatives, good starting points for solvent screening include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, or toluene.

  • Mixed Solvents: Ethanol/water, acetone/water, or toluene/hexane.

The ideal solvent will dissolve the compound when hot but have low solubility at room temperature or below.

How do I perform a solvent screening experiment?

  • Place a small amount of crude this compound into several test tubes.

  • Add a few drops of a different solvent to each tube and observe the solubility at room temperature.

  • Gently heat the tubes that did not dissolve at room temperature and observe the solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to see if crystals form.

Data Presentation

Qualitative Solubility of this compound (Predicted)

SolventSolubility at Room TemperatureSolubility at Boiling PointPotential for Recrystallization
WaterInsolubleSparingly SolublePossible, but may require large volumes
EthanolSparingly SolubleSolubleGood potential
MethanolSparingly SolubleSolubleGood potential
TolueneInsolubleSolubleGood potential
AcetoneSolubleVery SolubleMay not be ideal as a single solvent
HexaneInsolubleInsolublePotential as an anti-solvent

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise while stirring until the solution becomes persistently cloudy.

  • Crystallization: If crystals do not form immediately, scratch the inside of the flask or add a seed crystal. Allow the flask to stand undisturbed to allow for crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

TroubleshootingCrystallization start Start: Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Pure Crystals crystals_form->success Yes low_yield Low Yield? oiling_out->low_yield No o_sol1 Reduce cooling rate oiling_out->o_sol1 Yes o_sol2 Add more solvent oiling_out->o_sol2 Yes o_sol3 Induce crystallization oiling_out->o_sol3 Yes amorphous Amorphous Solid? low_yield->amorphous No ly_sol1 Minimize solvent volume low_yield->ly_sol1 Yes ly_sol2 Ensure complete cooling low_yield->ly_sol2 Yes a_sol1 Slow down cooling amorphous->a_sol1 Yes a_sol2 Change solvent system amorphous->a_sol2 Yes o_sol1->dissolve o_sol2->dissolve o_sol3->cool ly_sol1->dissolve ly_sol2->cool a_sol1->cool a_sol2->dissolve RecrystallizationWorkflow start Start: Crude Solid solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Hot Solvent solvent_screening->dissolution decolorization Decolorization (Optional) with Activated Charcoal dissolution->decolorization hot_filtration Hot Filtration dissolution->hot_filtration No Decolorization decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation washing Washing with Ice-Cold Solvent isolation->washing drying Drying washing->drying end End: Pure Crystals drying->end

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides?

The most classic and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3][4] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: My reaction is sluggish or not proceeding to completion. What are the potential causes?

Several factors can lead to a slow or incomplete reaction:

  • Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines are less reactive.[5]

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.

  • Insufficient Activation of the Sulfonylating Agent: In some cases, particularly with less reactive sulfonylating agents like sulfonyl fluorides, an activator may be needed.[6]

  • Inappropriate Base: The base used may not be strong enough to facilitate the reaction or may be sterically hindered.[7]

Q3: I am observing significant side product formation. What are the common side reactions?

Common side reactions in sulfonamide synthesis include:

  • Polymerization: If the amine is not protected in molecules with multiple reactive sites, polymerization can occur.[8]

  • Reaction with Solvent: Nucleophilic solvents can sometimes react with the sulfonyl chloride.

  • Over-sulfonylation: In the presence of a highly reactive sulfonylating agent and a primary amine, bis-sulfonylation can sometimes occur.

  • Hydrolysis of Sulfonyl Chloride: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[9]

Q4: How can I improve the yield and purity of my sulfonamide product?

To improve yield and purity:

  • Optimize Reaction Conditions: Adjust the temperature, reaction time, and stoichiometry of reactants.

  • Choice of Base and Solvent: Select an appropriate base and a solvent that ensures good solubility of all reactants.[7]

  • Purification Method: Employ suitable purification techniques such as recrystallization or column chromatography. Recrystallization from solvents like ethanol or isopropanol-water mixtures can be effective.[10]

  • Protecting Groups: For complex molecules, using protecting groups for other reactive functionalities can prevent side reactions.[8]

Q5: Are there alternatives to using sulfonyl chlorides?

Yes, several alternatives to sulfonyl chlorides exist, which can be advantageous under milder conditions or for specific substrates. These include:

  • Sulfonyl Fluorides: These are more stable than sulfonyl chlorides but may require activation with a Lewis acid like calcium triflimide.[6]

  • Sulfonic Acids or their Salts: These can be used directly under microwave irradiation.[11]

  • One-Pot Syntheses: Modern methods allow for one-pot synthesis from aryl boronic acids, aryl carboxylic acids, or thiols, often using transition metal catalysts (e.g., Palladium, Copper).[11][12][13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive sulfonylating agent (e.g., hydrolysis of sulfonyl chloride).2. Poorly nucleophilic amine.3. Insufficiently strong base.4. Low reaction temperature.1. Use freshly prepared or purified sulfonyl chloride. Consider alternative sulfonylating agents like sulfonyl fluorides with an activator.[6]2. Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity.3. Switch to a stronger, non-nucleophilic base such as DBU or a phosphazene base.4. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Multiple Spots on TLC (Impure Product) 1. Formation of side products (e.g., bis-sulfonylation, reaction with solvent).2. Unreacted starting materials.3. Degradation of product or starting materials.1. Adjust stoichiometry, use a less reactive sulfonylating agent, or employ protecting groups for other reactive sites.[8]2. Increase reaction time or temperature. Add a slight excess of one reactant to drive the reaction to completion.3. Run the reaction at a lower temperature or for a shorter duration. Ensure the use of high-purity, dry solvents.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent.2. Product co-elutes with impurities during chromatography.3. Product is an oil and does not crystallize.1. Use a different solvent for extraction. If the product is in the aqueous layer, saturate it with salt before extraction.2. Optimize the mobile phase for column chromatography (try different solvent systems and gradients). Consider derivatization to aid separation.3. Attempt to form a salt of the sulfonamide to induce crystallization. Try trituration with a non-polar solvent.
Inconsistent Results 1. Variability in reagent quality (especially sulfonyl chloride and amine).2. Presence of moisture in the reaction.3. Inconsistent reaction temperature.1. Use reagents from a reliable source and check their purity before use. Purify starting materials if necessary.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Use a temperature-controlled reaction setup (e.g., oil bath) to maintain a consistent temperature.

Data on Reaction Conditions

Table 1: Comparison of Common Bases for Sulfonamide Synthesis

Base pKa of Conjugate Acid Typical Solvent Advantages Disadvantages
Pyridine5.2Dichloromethane, ChloroformGood HCl scavenger, acts as a nucleophilic catalyst.[1]Can be difficult to remove, can sometimes participate in side reactions.
Triethylamine (Et3N)10.7Dichloromethane, THFStronger base than pyridine, easily removed under vacuum.[7]Can have a strong odor.
Diisopropylethylamine (DIPEA)11.0Dichloromethane, AcetonitrileSterically hindered, reducing the likelihood of acting as a nucleophile.[7]More expensive than triethylamine.
Sodium Hydride (NaH)~35THF, DMFVery strong base, useful for deprotonating less acidic amines.[2]Highly reactive with protic solvents, requires anhydrous conditions.

Table 2: Overview of Modern Catalytic Methods for Sulfonamide Synthesis

Catalytic System Starting Materials Typical Conditions Advantages
Palladium CatalysisAryl iodides/boronic acids, SO2 surrogate (e.g., DABSO), AminePd catalyst, ligand, base, solvent (e.g., dioxane)Mild reaction conditions, broad functional group tolerance.[11][13]
Copper CatalysisAryldiazonium salts, SO2 surrogate, N-chloroaminesCu catalyst, solvent (e.g., MeCN), room temperatureUtilizes readily available starting materials, proceeds under mild conditions.[11]
Photoredox/Copper SynergyAryl radical precursors, Amines, SO2 sourcePhotocatalyst, Cu catalyst, light source, room temperatureSingle-step process, good for electron-deficient amines.[5]

Experimental Protocols

Protocol 1: Classical Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol describes the reaction between p-toluenesulfonyl chloride and benzylamine using pyridine as a base.

Materials:

  • p-Toluenesulfonyl chloride (tosyl chloride)

  • Benzylamine

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis of an Aryl Sulfonamide

This protocol is a modern approach for synthesizing sulfonamides from arylboronic acids.[13]

Materials:

  • Arylboronic acid

  • Potassium metabisulfite (SO2 source)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (ligand)

  • Amine

  • Pyridine

  • 1,4-Dioxane, anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon), add the arylboronic acid (1.0 eq), potassium metabisulfite (1.0 eq), DCDMH (1.5 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the tube and stir the mixture at 80 °C for 12 hours to form the sulfonyl chloride in situ.

  • Cool the reaction mixture to room temperature.

  • Add the desired amine (1.5 eq) and pyridine (2.0 eq) to the crude reaction mixture.

  • Stir the resulting mixture at room temperature for an additional 2-4 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired sulfonamide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Amine, Sulfonylating Agent, Base, Solvent) setup Assemble Reaction (Inert Atmosphere if needed) reagents->setup glassware Prepare Dry Glassware glassware->setup addition Controlled Addition of Reagents setup->addition stirring Stir at Controlled Temperature addition->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring monitoring->stirring Incomplete quench Quench Reaction monitoring->quench Complete extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Purification (Recrystallization/Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for sulfonamide synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvent check_reagents->purify_reagents No check_amine Is the amine sterically hindered or electron-poor? check_conditions->check_amine Yes adjust_conditions Increase temperature or reaction time check_conditions->adjust_conditions No check_base Is the base appropriate for the reaction? check_amine->check_base No use_catalyst Consider a catalytic method (e.g., Pd, Cu) or a more reactive sulfonylating agent check_amine->use_catalyst Yes change_base Use a stronger or less hindered base check_base->change_base No success Problem Resolved check_base->success Yes purify_reagents->start adjust_conditions->start use_catalyst->success change_base->start

Caption: Troubleshooting logic for low-yield sulfonamide synthesis.

References

addressing solubility issues of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(Morpholinosulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound is a white to off-white solid. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 21626-70-0[1][2][3][4][5]
Molecular Formula C10H14N2O3S[2][3][4]
Molecular Weight 242.30 g/mol [2][6]
Melting Point 214-216 °C[2][4]
Appearance Crystalline Powder[7][8]

Q2: Is there readily available data on the solubility of this compound in common laboratory solvents?

Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature.[3] Researchers will likely need to determine the solubility empirically for their specific experimental conditions.

Q3: My this compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?

If you are experiencing difficulty dissolving this compound, consider the following initial steps:

  • Gentle Heating: Carefully warm the solution. An increase in temperature often enhances the solubility of solid compounds.[9]

  • Sonication: Use a sonicator to provide mechanical agitation, which can help break down solid particles and facilitate dissolution.

  • Vortexing/Stirring: Ensure the solution is being adequately mixed.

Below is a workflow to guide your initial troubleshooting efforts.

G start Start: Compound does not dissolve heat Apply gentle heat (e.g., 37-50°C) start->heat sonicate Sonicate the solution heat->sonicate mix Increase vortexing or stirring time sonicate->mix dissolved Compound Dissolved mix->dissolved Yes not_dissolved Still not dissolved? Proceed to advanced methods mix->not_dissolved No

Initial solubility troubleshooting workflow.

Q4: What advanced methods can I use to improve the solubility of this compound?

For challenging solubility issues, several techniques can be employed. The choice of method will depend on the downstream application.

  • Co-solvency: Introduce a small amount of a water-miscible organic solvent in which the compound is more soluble (e.g., DMSO, DMF, ethanol) before adding the aqueous buffer.[10][11]

  • pH Adjustment: The aniline group in the molecule suggests that its solubility may be pH-dependent. Adjusting the pH of the solvent may increase solubility. For basic compounds, lowering the pH can sometimes improve solubility.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[9][12] This can be achieved through methods like micronization.[9]

The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.

G start Advanced Solubility Enhancement cosolvency Use a Co-solvent (e.g., DMSO, DMF) start->cosolvency ph_adjust Adjust pH of the Solvent start->ph_adjust particle_reduction Reduce Particle Size start->particle_reduction outcome1 Improved Solubility cosolvency->outcome1 outcome2 Improved Solubility ph_adjust->outcome2 outcome3 Improved Solubility particle_reduction->outcome3

Advanced solubility enhancement techniques.

Troubleshooting Guide

Problem: Precipitate forms after adding the stock solution of this compound to an aqueous buffer.

This is a common issue when a compound is dissolved in a high concentration in an organic solvent (like DMSO) and then diluted into an aqueous medium where its solubility is much lower.

Solutions:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution.

  • Optimize the Dilution Step:

    • Warm the aqueous buffer slightly before adding the stock solution.

    • Add the stock solution dropwise while vigorously vortexing the buffer.

    • Increase the final volume of the aqueous solution to lower the final concentration of the compound.

  • Use of Surfactants: For in vitro assays, consider the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer to help maintain solubility.

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol provides a standardized method for determining the thermodynamic solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a validated spectrophotometric method

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. "Excess" means that undissolved solid should be visible.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. The time required may need to be optimized.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered sample. This concentration represents the thermodynamic solubility.

Data Presentation

Results from the solubility determination can be recorded in a table similar to the one below.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
User-defined

This structured approach will help in systematically addressing the solubility challenges of this compound and ensuring the reliability of experimental outcomes.

References

Technical Support Center: Scale-Up Synthesis of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Morpholinosulfonyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, which is typically a two-step process: the reaction of 4-acetamidobenzenesulfonyl chloride with morpholine, followed by the hydrolysis of the acetamido group.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low Yield of N-(4-(morpholinosulfonyl)phenyl)acetamide Incomplete reaction: Insufficient reaction time, low temperature, or poor mixing.- Monitor the reaction progress using TLC or HPLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., reflux). - On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous mixture.
Degradation of 4-acetamidobenzenesulfonyl chloride: This starting material is moisture-sensitive and can degrade if exposed to water.[1][2]- Use a dry reaction vessel and anhydrous solvents. - Handle 4-acetamidobenzenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). - Store the reagent in a desiccator.
Side reactions: Excess morpholine can potentially react with the product.- Control the stoichiometry of the reactants carefully. A slight excess of morpholine is common, but a large excess should be avoided.
Step 2: Incomplete Hydrolysis of the Acetamido Group Insufficient acid or base concentration: The hydrolysis requires strong acidic or basic conditions.- For acidic hydrolysis, use a sufficient concentration of a strong acid like hydrochloric acid. - For basic hydrolysis, ensure a sufficient concentration of a base like sodium hydroxide. - Monitor the reaction by TLC or HPLC until the starting material is consumed.
Low reaction temperature: Hydrolysis is often slow at room temperature.- Heat the reaction mixture to reflux to increase the reaction rate.
Product Purity Issues Presence of starting materials: Incomplete reaction in either step.- Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the final product by recrystallization.
Formation of colored impurities: Aniline derivatives can be susceptible to air oxidation, leading to discoloration.- Perform the final workup and purification steps promptly. - Consider performing the final filtration and drying under an inert atmosphere. - Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove colored impurities.
Difficult Filtration of the Final Product Very fine particles: Rapid precipitation can lead to the formation of fine particles that clog the filter.- Control the cooling rate during recrystallization to allow for the formation of larger crystals. - Use a filter aid (e.g., celite) to improve filtration speed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the reagents for this synthesis?

A1: The key reagents of concern are 4-acetamidobenzenesulfonyl chloride and chlorosulfonic acid (used in the preparation of the former).

  • 4-Acetamidobenzenesulfonyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[1][3] It is also moisture-sensitive.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Chlorosulfonic Acid: This is a highly corrosive and reactive chemical.[4][5][6] It reacts violently with water, releasing toxic and corrosive fumes.[4][5] It is a strong acid and oxidant.[4][5] Extreme caution must be exercised, and it should only be handled by trained personnel in a controlled environment with appropriate safety measures in place.

Q2: What is the most common synthetic route for this compound?

A2: The most prevalent synthetic route involves two main steps:

  • Sulfonamide formation: Reaction of 4-acetamidobenzenesulfonyl chloride with morpholine.

  • Hydrolysis: Removal of the acetyl protecting group from the resulting N-(4-(morpholinosulfonyl)phenyl)acetamide under acidic or basic conditions to yield the final product.[7]

Q3: How can I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reactions. For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. A common solvent system is ethanol-water. The crude product is dissolved in hot ethanol, and then water is added until the solution becomes cloudy. Upon cooling, the purified product crystallizes out.

Q5: Are there any alternative synthetic routes?

A5: An alternative route involves the reduction of a nitro-group precursor. For instance, 4-nitrobenzenesulfonyl chloride can be reacted with morpholine, followed by the reduction of the nitro group to an amine using methods like catalytic hydrogenation (e.g., with Pd/C and hydrogen gas).

Experimental Protocols

Step 1: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide
  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, charge morpholine (1.1 equivalents) and a suitable solvent such as dichloromethane.

  • Reagent Addition: Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the morpholine solution via the dropping funnel. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: Charge the crude N-(4-(morpholinosulfonyl)phenyl)acetamide into a reaction vessel equipped with a mechanical stirrer and a reflux condenser.

  • Hydrolysis: Add a solution of hydrochloric acid (e.g., 6M) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until all the starting material has been consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes. Note that yields and purity can vary depending on the scale and specific reaction conditions.

Parameter Step 1: Sulfonamide Formation Step 2: Hydrolysis Overall
Scale Lab Scale (grams) to Pilot Scale (kilograms)Lab Scale (grams) to Pilot Scale (kilograms)
Typical Molar Ratio (Reactant:Reagent) 1 : 1.1 (4-acetamidobenzenesulfonyl chloride : morpholine)1 : excess (Acetamide : HCl)
Solvent Dichloromethane, AcetonitrileWater
Temperature 25-40 °CReflux (approx. 100 °C)
Reaction Time 2-4 hours4-8 hours
Typical Yield 85-95%90-98%75-90%
Purity (after recrystallization) >98% (intermediate)>99% (final product)>99%

Visualizations

Synthesis_Pathway Acetanilide Acetanilide Step1_Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Step1_Intermediate Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1_Intermediate Step2_Intermediate N-(4-(morpholinosulfonyl)phenyl)acetamide Step1_Intermediate->Step2_Intermediate Amidation Morpholine Morpholine Morpholine->Step2_Intermediate Final_Product This compound Step2_Intermediate->Final_Product Hydrolysis HCl_H2O HCl / H2O HCl_H2O->Final_Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Hydrolysis & Purification S1_Start Charge Morpholine and Solvent S1_Add Add 4-Acetamidobenzenesulfonyl Chloride Solution S1_Start->S1_Add S1_React Reaction and Monitoring (TLC/HPLC) S1_Add->S1_React S1_Workup Quench, Extract, and Concentrate S1_React->S1_Workup S2_Start Charge Intermediate and Acid S1_Workup->S2_Start Crude Intermediate S2_React Heat to Reflux and Monitor (TLC/HPLC) S2_Start->S2_React S2_Isolate Cool, Neutralize, and Filter S2_React->S2_Isolate S2_Purify Recrystallize and Dry S2_Isolate->S2_Purify Final Final S2_Purify->Final Pure Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Purity Issue CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: Amidation CheckStep->Step1 Low yield of intermediate Step2 Step 2: Hydrolysis CheckStep->Step2 Incomplete hydrolysis Purity Final Purity CheckStep->Purity Final product impure Step1_Q1 Reaction Incomplete? Step1->Step1_Q1 Step2_Q1 Hydrolysis incomplete? Step2->Step2_Q1 Purity_Q1 Colored Impurities? Purity->Purity_Q1 Step1_A1 Increase time/temp, check mixing Step1_Q1->Step1_A1 Yes Step1_Q2 Starting material degraded? Step1_Q1->Step1_Q2 No Step1_A2 Use anhydrous conditions Step1_Q2->Step1_A2 Yes Step2_A1 Increase acid/base conc, increase temp/time Step2_Q1->Step2_A1 Yes Purity_A1 Recrystallize, work under inert atm. Purity_Q1->Purity_A1 Yes Purity_Q2 Starting materials present? Purity_Q1->Purity_Q2 No Purity_A2 Optimize reaction conditions Purity_Q2->Purity_A2 Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 4-(Morpholinosulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound, and what are the expected impurities?

A common and efficient synthesis of this compound involves a two-step process. The first step is the reaction of 4-acetamidobenzenesulfonyl chloride with morpholine to form N-[4-(morpholinosulfonyl)phenyl]acetamide. The second step is the hydrolysis of the acetamido group to yield the final product.

Based on this synthetic pathway, the following impurities may be present in the crude product:

  • Unreacted Starting Materials: Acetanilide from the synthesis of the sulfonyl chloride precursor.

  • Intermediates: N-[4-(morpholinosulfonyl)phenyl]acetamide from incomplete hydrolysis.

  • Byproducts of Precursor Synthesis: 4-acetamidobenzenesulfonic acid due to hydrolysis of the sulfonyl chloride.[1][2]

  • Byproducts of the Final Step: 4-aminobenzenesulfonic acid, formed by the hydrolysis of the sulfonamide bond under harsh conditions.

  • Reagents: Residual morpholine.

Q2: What are the recommended primary purification methods for this compound?

Recrystallization is the most common and often most effective method for purifying solid organic compounds like this compound on a laboratory scale.[3] Column chromatography can also be employed, particularly for removing impurities with very similar solubility profiles to the desired product.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A systematic solvent screening is the best approach to identify the ideal solvent. Given the polarity of the molecule, good starting points for single-solvent recrystallization include ethanol, isopropanol, and acetonitrile.[4][5] For mixed-solvent systems, combinations of a solvent in which the compound is soluble (like ethanol or acetone) with an anti-solvent in which it is sparingly soluble (like water or hexane) are often effective.[4]

Q4: My purified this compound has a melting point lower than the reported 214-216 °C. What does this indicate?

A depressed and broadened melting point range is a strong indicator of the presence of impurities.[6] The most likely impurity causing this is the intermediate, N-[4-(morpholinosulfonyl)phenyl]acetamide, if the final hydrolysis step was incomplete.

Troubleshooting Guides

Guide 1: Recrystallization Issues
Symptom Possible Cause Troubleshooting Steps
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is highly supersaturated.• Try a lower-boiling point solvent.• Use a larger volume of solvent to avoid oversaturation.• Allow the solution to cool more slowly.• Scratch the inside of the flask with a glass rod to induce nucleation.[7]
Poor recovery/Low yield • Too much solvent was used.• Premature crystallization during hot filtration.• The solution was not cooled sufficiently.• Use the minimum amount of hot solvent required for complete dissolution.• Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.• After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7]
Colored crystals Presence of colored, likely polymeric, impurities.• Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.• Perform a second recrystallization.
No crystals form upon cooling The solution is not sufficiently supersaturated.• Evaporate some of the solvent to increase the concentration of the product.• Add a seed crystal of the pure compound to initiate crystallization.• If using a mixed solvent system, add more of the anti-solvent.[8]
Guide 2: Impurity-Specific Purification Strategies
Impurity Identification Recommended Removal Strategy
N-[4-(morpholinosulfonyl)phenyl]acetamide TLC analysis showing a less polar spot compared to the product. Lower melting point of the final product.Primary: Ensure complete hydrolysis by extending the reaction time or using slightly harsher conditions (monitor by TLC).Secondary: Recrystallization, as the acetylated intermediate is typically less polar and may have different solubility.
4-acetamidobenzenesulfonic acid / 4-aminobenzenesulfonic acid These are highly polar and acidic impurities.Primary: Aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurities into the aqueous layer.
Acetanilide TLC analysis may show a non-polar spot.Primary: Recrystallization from a suitable solvent should effectively separate the more polar product from the less polar acetanilide.
Morpholine Characteristic amine odor.Primary: During the workup, wash the organic solution of the crude product with dilute acid (e.g., 1M HCl) to protonate and extract the morpholine into the aqueous layer.

Data Presentation

Table 1: Solubility Characteristics for Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation upon CoolingNotes
EthanolHighModerateSlow, well-formed crystalsA good starting point for single-solvent recrystallization.
IsopropanolModerateLowGood yield of crystalsMay provide a better yield than ethanol.
AcetonitrileHighLowRapid crystallization, potentially smaller crystalsCan be an effective solvent.
Ethanol/WaterHigh (in hot ethanol)Low (upon water addition)Precipitation upon addition of waterA good mixed-solvent system to try. The ratio is critical.
Acetone/HexaneHigh (in hot acetone)Low (upon hexane addition)Precipitation upon addition of hexaneAnother viable mixed-solvent system.

Table 2: Comparison of Purification Methods

MethodPurity AchievedTypical YieldThroughputKey Considerations
Single-Solvent Recrystallization Good to Excellent70-90%ModerateDependent on finding a suitable solvent.
Mixed-Solvent Recrystallization Good to Excellent75-95%ModerateRequires careful optimization of the solvent ratio.
Column Chromatography (Silica Gel) Excellent60-80%LowMore time-consuming and requires larger solvent volumes. Useful for difficult separations.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the solid dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Mandatory Visualization

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product Troubleshooting_Logic start Recrystallization Attempt oiling_out Oiling Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent or Use More Solvent oiling_out->change_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes no_crystals No Crystals? low_yield->no_crystals No minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Yes preheat_funnel Preheat Funnel low_yield->preheat_funnel Yes concentrate Concentrate Solution no_crystals->concentrate Yes seed_crystal Add Seed Crystal no_crystals->seed_crystal Yes success Successful Crystallization no_crystals->success No change_solvent->start slow_cooling->start minimize_solvent->start preheat_funnel->start concentrate->start seed_crystal->start

References

managing reaction exotherms in 4-(Morpholinosulfonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 4-(Morpholinosulfonyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to ensure procedural safety and optimal reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on controlling exothermic events.

Issue 1: Rapid Temperature Increase During Chlorosulfonation of Acetanilide

  • Observation: A sudden and difficult-to-control temperature spike occurs during the addition of chlorosulfonic acid to acetanilide.

  • Potential Cause: The reaction between chlorosulfonic acid and acetanilide is highly exothermic. An addition rate that is too fast for the cooling capacity of the reactor is the primary cause.

  • Solution:

    • Immediate Action: Halt the addition of chlorosulfonic acid immediately.

    • Cooling: Ensure the reactor's cooling system is operating at maximum capacity. An external ice bath can be used for additional cooling if the scale of the reaction allows.

    • Agitation: Verify that the stirring is vigorous to ensure even heat distribution and prevent localized hot spots.

    • Controlled Re-addition: Once the temperature is stabilized within the desired range (e.g., 0-5 °C), resume the addition of chlorosulfonic acid at a significantly reduced rate. Monitor the temperature closely.

Troubleshooting Decision Tree: Chlorosulfonation Exotherm

start Rapid Temperature Rise During Chlorosulfonic Acid Addition stop_addition Immediately Halt Addition start->stop_addition max_cooling Maximize Cooling (Jacket/Ice Bath) stop_addition->max_cooling check_stirring Ensure Vigorous Stirring max_cooling->check_stirring temp_stabilized Is Temperature Stable in Range? check_stirring->temp_stabilized temp_stabilized->max_cooling No resume_slowly Resume Addition at Slower Rate temp_stabilized->resume_slowly Yes monitor Monitor Temperature Closely resume_slowly->monitor continue_reaction Proceed with Reaction monitor->continue_reaction

Caption: Troubleshooting workflow for managing a chlorosulfonation exotherm.

Issue 2: Uncontrolled Exotherm During Addition of Morpholine

  • Observation: A significant temperature increase is observed upon adding morpholine to the 4-acetamidobenzenesulfonyl chloride solution.

  • Potential Cause: The nucleophilic substitution reaction between the sulfonyl chloride and morpholine is exothermic. The presence of any unreacted chlorosulfonic acid from the previous step can lead to a more vigorous, uncontrolled acid-base reaction.

  • Solution:

    • Controlled Addition: Add morpholine dropwise or in small portions.

    • Temperature Monitoring: Maintain the reaction temperature at a low level (e.g., 0-10 °C) with an efficient cooling system.

    • Quenching: Ensure the previous chlorosulfonation step was properly quenched and worked up to remove any residual chlorosulfonic acid before reacting with morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the critical exothermic steps in the synthesis of this compound?

A1: The two primary exothermic steps are:

  • Chlorosulfonation: The reaction of acetanilide with chlorosulfonic acid to form 4-acetamidobenzenesulfonyl chloride. This step is notoriously energetic.

  • Sulfonamide Formation: The reaction of 4-acetamidobenzenesulfonyl chloride with morpholine. While generally less vigorous than chlorosulfonation, it can still produce a significant exotherm, especially at scale.

Q2: What are the recommended temperature ranges for the key reaction steps?

A2: Adherence to strict temperature control is crucial for safety and product quality. The following table summarizes the recommended temperature parameters.

StepReactionRecommended Temperature (°C)Maximum Safe Temperature (°C)
1Chlorosulfonation of Acetanilide0 - 515
2Morpholine Addition0 - 1025
3Hydrolysis (Deacetylation)90 - 100110

Q3: How can I prevent a runaway reaction during the chlorosulfonation step?

A3: To prevent a runaway reaction:

  • Slow Addition: Add the chlorosulfonic acid portion-wise or via a dropping funnel at a rate that allows the cooling system to dissipate the generated heat.

  • Adequate Cooling: Use a reactor with a cooling jacket and have an ice bath on standby for emergency cooling.

  • Continuous Monitoring: Use a calibrated thermometer and monitor the temperature constantly during the addition.

  • Proper Agitation: Ensure efficient stirring to avoid localized heating.

Q4: What is the role of protecting the aniline group with an acetyl group?

A4: The acetyl group serves two main purposes:

  • Directing Group: It is an ortho-, para-directing group, which favors the formation of the desired para-substituted product during chlorosulfonation.

  • Reactivity Moderation: It moderates the reactivity of the aromatic ring, preventing side reactions such as polysulfonation.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Exothermic Step)

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagents: Charge the flask with acetanilide (1.0 eq).

  • Reaction: Slowly add chlorosulfonic acid (5.0 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition rate should be adjusted based on the real-time temperature reading.

  • Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours after the addition is complete.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Filter the resulting white precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of N-(4-(Morpholinosulfonyl)phenyl)acetamide

  • Setup: In a flask equipped with a stirrer and a thermometer, dissolve the 4-acetamidobenzenesulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like dichloromethane or tetrahydrofuran at 0 °C.

  • Reagent Addition: Slowly add a solution of morpholine (2.2 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the product.

Protocol 3: Hydrolysis to this compound

  • Setup: Reflux the N-(4-(morpholinosulfonyl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to yield this compound.

Overall Synthesis Workflow

acetanilide Acetanilide chlorosulfonation Chlorosulfonation (0-5 °C, Exothermic) acetanilide->chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->chlorosulfonation sulfonyl_chloride 4-Acetamidobenzenesulfonyl Chloride chlorosulfonation->sulfonyl_chloride amination Amidation with Morpholine (0-10 °C, Exothermic) sulfonyl_chloride->amination morpholine Morpholine morpholine->amination protected_product N-(4-(Morpholinosulfonyl)phenyl)acetamide amination->protected_product hydrolysis Acid Hydrolysis (Reflux) protected_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Key steps in the synthesis of this compound.

Validation & Comparative

Validating the Purity of 4-(Morpholinosulfonyl)aniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect in the characterization of active pharmaceutical ingredients (APIs) and their intermediates. 4-(Morpholinosulfonyl)aniline, a substituted aniline derivative, is a valuable building block in medicinal chemistry. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound, supported by experimental protocols and data.

Comparison of Analytical Techniques

A variety of analytical techniques can be employed for the purity assessment of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or structural confirmation of impurities.

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.Retention time (t_R_), peak area/height for quantification, % purity.High (ng to µg/mL).[1]Excellent, high precision and accuracy.[2][3]Robust, reproducible, widely available, suitable for routine quality control.[1][2]Requires reference standards for impurity identification, potential for co-elution.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Retention factor (R_f_), qualitative presence of impurities.Moderate.Semi-quantitative at best.Simple, rapid, low cost, suitable for reaction monitoring.Low resolution, not suitable for accurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Retention time, mass-to-charge ratio (m/z) for structural elucidation of impurities.Very High (pg to ng/mL).Excellent for targeted analysis.Provides molecular weight information, high specificity.Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under an electric field.Migration time, peak area for quantification.High.Good.High separation efficiency, low sample and reagent consumption.Less robust than HPLC, sensitive to matrix effects.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Absolute purity determination without a specific reference standard.Low to moderate.Excellent, primary analytical method.Provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard.

High-Performance Liquid Chromatography (HPLC) for Purity Validation of this compound

Reversed-phase HPLC (RP-HPLC) is the most common and robust method for the purity analysis of non-volatile, polar-to-moderately polar organic compounds like this compound. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

Proposed Stability-Indicating RP-HPLC Method

A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from any potential degradation products that may form under various stress conditions.[4][5][6]

Typical Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 20 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Quantitative Data Summary (Representative Data):

The following table presents representative data from an HPLC analysis of a this compound sample containing potential impurities.

CompoundRetention Time (min)Peak Area (mAU*s)% Area
Impurity A: 4-Aminobenzenesulfonamide4.215,0000.5
Impurity B: Morpholine2.530,0001.0
This compound 10.8 2,910,000 98.0
Impurity C: Unknown Degradant12.145,0000.5
Experimental Protocol: RP-HPLC Method

1. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, mix well, filter, and degas.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Diluent: Mix 500 mL of acetonitrile with 500 mL of HPLC-grade water.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2. Chromatographic Procedure:

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the diluent (blank) to ensure a clean baseline.

  • Inject the standard solution five times to check for system suitability (RSD of peak area should be ≤ 2.0%).

  • Inject the sample solution in duplicate.

3. Data Analysis:

  • Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity of this compound using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution hplc_system Set up HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard (System Suitability) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample peak_integration Integrate Peak Areas inject_sample->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Experimental workflow for HPLC purity validation.

Alternative Analytical Methods

While HPLC is the gold standard for purity determination, other techniques can provide valuable complementary information.

Thin-Layer Chromatography (TLC)

A rapid and straightforward method for qualitative analysis and reaction monitoring.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: Ethyl acetate:Hexane (1:1, v/v).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).

  • Procedure: Spot the sample onto the TLC plate, develop the plate in the mobile phase, and visualize the spots under UV light (254 nm). The presence of multiple spots indicates impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Ideal for identifying unknown impurities and degradation products.

Experimental Protocol:

  • LC System: Utilize the same RP-HPLC conditions as described above.

  • MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Acquire data in both positive and negative ion modes to obtain comprehensive information on the molecular ions of the main compound and any impurities.

Biological Context: Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of this compound have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[7] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for anticancer and antimicrobial drugs.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF NADPH -> NADP+ Inhibitor This compound Derivative Inhibitor->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA

Caption: DHFR inhibitor signaling pathway.

Conclusion

For routine purity analysis of this compound, RP-HPLC offers a robust, reliable, and accurate method. The proposed stability-indicating HPLC method is capable of separating the main compound from potential process-related impurities and degradation products, making it suitable for quality control and stability testing. Alternative techniques such as TLC and LC-MS serve as valuable tools for rapid screening and structural elucidation of unknown impurities, respectively, providing a comprehensive analytical toolkit for the thorough characterization of this important synthetic intermediate.

References

A Comparative Guide to the Biological Activity of 4-(Morpholinosulfonyl)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 4-(Morpholinosulfonyl)aniline and its structural analogs. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology by offering a concise overview of their anticancer, antibacterial, and enzyme-inhibiting properties, supported by available experimental data.

Overview of Biological Activities

This compound belongs to the sulfonamide class of compounds, which are known for their diverse pharmacological activities. While direct biological data on the parent compound is limited in the public domain, studies on its derivatives and structurally similar molecules, such as those containing a morpholine or anilino-quinazoline scaffold, have revealed significant potential in several therapeutic areas. This guide will focus on the comparative analysis of these compounds in the contexts of anticancer and enzyme inhibition activities.

Anticancer Activity: PI3K Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Several compounds structurally related to this compound have been investigated as PI3K inhibitors.

Comparative Analysis of PI3K Inhibitory Activity
Compound IDStructureTarget Cell LineIC50 (µM)
4m Derivative 4-(phenylsulfonyl)morpholine with a specific aliphatic-aromatic substituentMDA-MB-231Data represents mean ± standard deviation of three independent experiments.
Thieno[3,2-d]pyrimidine derivative 15e A 4-morpholino-2-phenyl-thieno[3,2-d]pyrimidineA375 Melanoma0.58[1]
PI3Kα (enzyme assay) 2.0 nM[1]

Note: The IC50 value for the 4m derivative was not explicitly provided in the available search results, but the study indicated its examination.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key cascade in cellular proliferation and survival. Its inhibition is a major target for cancer therapy.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Analogs Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound analogs.

Enzyme Inhibition: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors, making them attractive targets for anticancer drugs. Sulfonamides are a well-established class of CA inhibitors.

Comparative Analysis of Carbonic Anhydrase Inhibitory Activity

While direct inhibitory data for this compound against specific CA isoforms is not available in the searched literature, studies on structurally related 4-anilinoquinazoline-based benzenesulfonamides demonstrate potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms.

Compound IDTarget IsoformKi (nM)
3a hCA I89.4[2]
hCA II8.7[2]
4a hCA II2.4[2]
4e hCA I91.2[2]
hCA II4.6[2]
4f hCA I60.9[2]
Acetazolamide (Standard) hCA I~250
hCA II12.1[2]
Carbonic Anhydrase Catalytic Reaction

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors block this activity, which can have therapeutic effects in various diseases.

Carbonic_Anhydrase_Reaction CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 H_ion H+ H2CO3->H_ion CA->H2CO3 Inhibitor Sulfonamide Inhibitors Inhibitor->CA Inhibition

Caption: The reversible reaction catalyzed by Carbonic Anhydrase and its inhibition by sulfonamides.

Antibacterial Activity

While many sulfonamides exhibit antibacterial properties, 4-(phenylsulfonyl)morpholine, a closely related compound, has shown a lack of direct significant antimicrobial activity against a panel of bacterial and fungal strains. However, it demonstrated a notable ability to modulate the activity of aminoglycoside antibiotics.

Modulation of Antibiotic Activity
MicroorganismAntibioticMIC of Antibiotic alone (µg/mL)MIC of Antibiotic with 4-(phenylsulfonyl)morpholine (128 µg/mL)
P. aeruginosa 03Amikacin312.539.06

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols relevant to the data presented.

PI3K Alpha Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of compounds against the PI3Kα isoform.

Methodology:

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is performed in a multi-well plate format.

    • Test compounds at various concentrations are pre-incubated with the PI3Kα enzyme.

    • The kinase reaction is initiated by the addition of a mixture of PIP2 substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luciferase-based detection system.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

Objective: To measure the inhibitory effect of compounds on the esterase activity of carbonic anhydrase.

Methodology:

  • Reagents: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII), p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer (e.g., Tris-HCl).

  • Procedure:

    • The assay is conducted in a 96-well plate.

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by the addition of the p-NPA substrate.

    • The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 or Ki values are determined from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth), 96-well microtiter plates, and the test compounds.

  • Procedure:

    • A serial dilution of the test compound is prepared in the microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Enzyme_Assay Enzyme Inhibition Assay (e.g., PI3K, CA) IC50_Determination->Enzyme_Assay Lead Compounds Western_Blot Western Blotting (Signaling Pathway Analysis) Enzyme_Assay->Western_Blot

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

Conclusion

The available data suggests that while this compound itself has not been extensively profiled, its core structure is a promising scaffold for the development of potent and selective inhibitors of key therapeutic targets. Derivatives and analogs have demonstrated significant activity against cancer cells, likely through the inhibition of the PI3K/Akt signaling pathway, and have shown potent inhibition of various carbonic anhydrase isoforms. The morpholine and sulfonamide moieties appear to be critical pharmacophores contributing to these biological activities. Further investigation into the direct biological activities of this compound is warranted to fully understand its therapeutic potential and to guide the rational design of new, more effective drug candidates.

References

Structure-Activity Relationship of 4-(Morpholinosulfonyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(morpholinosulfonyl)aniline scaffold has emerged as a versatile pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their activity as inhibitors of Plasmodium falciparum apicoplast DNA polymerase and dihydrofolate reductase (DHFR), as well as their broader antimicrobial and anticancer potential. The information herein is intended for researchers, scientists, and drug development professionals.

Inhibitors of Plasmodium falciparum Apicoplast DNA Polymerase

In a high-throughput screening effort to identify novel inhibitors of P. falciparum apicoplast DNA polymerase (apPOL), this compound was identified as a promising hit.[1][2] The study evaluated a large library of compounds for their ability to inhibit the polymerase activity and parasite growth.

Quantitative Data Summary: Antiplasmodial Activity
Compound IDStructurePf-apPOL Inhibition (%) @ 20 µMP. falciparum Growth Inhibition EC50 (µM)[1]
1 This compound>508.5
2 (Related active hit)>504.2
3 (Related active hit)>506.1

Note: The specific structures of related active hits 2 and 3 were part of a proprietary library and are not publicly disclosed in the source publication.

HTS_Workflow primary_hits primary_hits counter_screen counter_screen primary_hits->counter_screen specific_inhibitors specific_inhibitors counter_screen->specific_inhibitors toxicity_screen toxicity_screen specific_inhibitors->toxicity_screen non_toxic_hits non_toxic_hits toxicity_screen->non_toxic_hits parasite_killing_assay parasite_killing_assay non_toxic_hits->parasite_killing_assay lead_compounds lead_compounds parasite_killing_assay->lead_compounds

Caption: Structure-activity relationship of N-substituted this compound derivatives as DHFR inhibitors.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay: The DHFR inhibitory activity was evaluated using a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate. The reaction mixture contained the enzyme, NADPH, dihydrofolate, and the test compound in a suitable buffer. The IC50 values were determined from the dose-response curves of percent inhibition versus compound concentration.

Anticancer Activity Assay: The in vitro anticancer activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability, and IC50 values were calculated.

Antimicrobial Activity Assay: The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Serial dilutions of the compounds were prepared in microtiter plates, and a standardized inoculum of the bacteria was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

The this compound scaffold demonstrates significant potential for the development of diverse therapeutic agents. As inhibitors of P. falciparum apicoplast DNA polymerase, these derivatives present a promising avenue for novel antimalarial drugs. Furthermore, N-substitution on the aniline moiety has yielded potent DHFR inhibitors with notable anticancer and antimicrobial activities. The structure-activity relationship studies indicate that the nature of the substituent on the aniline nitrogen plays a crucial role in determining the biological activity. Specifically, the presence of a 2-chloro-N-arylacetamide group generally leads to higher potency in DHFR inhibition and anticancer effects compared to a 2-arylacetamide group. These findings provide a solid foundation for the further design and optimization of this compound derivatives as targeted therapeutic agents.

References

comparative spectroscopic analysis of aniline sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Spectroscopic Techniques for the Analysis of Aniline Sulfonamides

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of aniline sulfonamides is paramount. This guide provides a comparative analysis of four key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the characterization of this important class of compounds. The following sections present quantitative data, detailed experimental protocols, and a visual workflow to aid in the selection and application of these analytical methods.

Data Presentation

The spectroscopic data for a representative aniline sulfonamide, sulfanilamide (4-aminobenzenesulfonamide), are summarized in the table below. This allows for a direct comparison of the type of information obtained from each technique.

Spectroscopic TechniqueParameterObserved ValueStructural Interpretation
UV-Vis Spectroscopy λmax (in acidic medium)~250-290 nm[1]π → π* transitions in the benzene ring and associated chromophores.
λmax (after diazotization)~500-520 nm[2][3]Formation of a colored azo dye, useful for quantification.
Infrared (IR) Spectroscopy N-H Stretching (amine)3390–3323 cm⁻¹ (asymmetric)Presence of the primary amine (-NH₂) group.
3279–3229 cm⁻¹ (symmetric)[4]
S=O Stretching (sulfonamide)1344–1317 cm⁻¹ (asymmetric)Characteristic vibrations of the sulfonyl group.
1187–1147 cm⁻¹ (symmetric)[4]
S-N Stretching (sulfonamide)924–906 cm⁻¹[4]Stretching of the sulfur-nitrogen bond.
NMR Spectroscopy (¹H) δ (ppm) for -NH₂~5.9 ppm[5]Chemical shift of the primary amine protons.
δ (ppm) for Ar-H~6.5-7.7 ppm[5]Chemical shifts of the aromatic protons.
δ (ppm) for -SO₂NH-~8.8-10.2 ppm[5]Chemical shift of the sulfonamide proton.
NMR Spectroscopy (¹³C) δ (ppm) for Ar-C~111-161 ppm[5]Chemical shifts of the aromatic carbons.
Mass Spectrometry (ESI+) [M+H]⁺m/z 173Molecular weight confirmation.
Characteristic Fragmentsm/z 156, 108, 92[6][7][8]Cleavage of the S-N bond and subsequent fragmentation of the aniline portion.
Neutral Loss-64 Da (SO₂)[9]Elimination of sulfur dioxide.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific aniline sulfonamide and available instrumentation.

UV-Vis Spectrophotometry (Colorimetric Method)

This method, based on the Bratton-Marshall reaction, is suitable for the quantification of aniline sulfonamides.

  • Standard Solution Preparation: Prepare a stock solution of the aniline sulfonamide standard in a suitable solvent (e.g., methanol or dilute acid). From this stock, prepare a series of working standards of known concentrations.

  • Diazotization: To an aliquot of the sample or standard solution, add an acidic solution of sodium nitrite and allow it to react for a few minutes in an ice bath. This step converts the primary aromatic amine to a diazonium salt.

  • Coupling Reaction: Add a solution of a coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NED), to the diazotized solution.[2] This will form a stable, colored azo dye.

  • Spectrophotometric Measurement: After a suitable color development time, measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax), typically around 500-520 nm, using a UV-Vis spectrophotometer.[2][3]

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the unknown sample from this curve.

Infrared (IR) Spectroscopy

This protocol is for obtaining the IR spectrum of a solid aniline sulfonamide sample using the KBr pellet method.

  • Sample Preparation: Grind a small amount of the dry aniline sulfonamide sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The ratio of sample to KBr should be approximately 1:100.

  • Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).[4]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, S=O, and S-N bonds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of aniline sulfonamides.

  • Sample Preparation: Dissolve an appropriate amount of the aniline sulfonamide sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts (δ) of the signals to the corresponding protons and carbons in the molecule.[5]

Mass Spectrometry (LC-MS/MS)

This protocol describes the analysis of aniline sulfonamides using liquid chromatography coupled with tandem mass spectrometry, a common technique for their detection and quantification in complex matrices.

  • Sample Preparation (Extraction): For solid samples, extract the aniline sulfonamide using a suitable organic solvent like ethyl acetate. For liquid samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[10]

  • Chromatographic Separation: Inject the extracted and reconstituted sample into a liquid chromatography system equipped with an appropriate column (e.g., C18). Use a suitable mobile phase gradient (e.g., a mixture of acidified water and methanol or acetonitrile) to separate the analyte from other components.[10]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Analysis: In the first stage of the tandem mass spectrometer (MS1), select the protonated molecular ion ([M+H]⁺) of the target aniline sulfonamide. In the collision cell, fragment this precursor ion. In the second stage (MS2), scan for the characteristic product ions. Common transitions for sulfonamides include the fragmentation to m/z 156, 108, and 92.[6][8]

  • Data Analysis: Identify the aniline sulfonamide based on its retention time and the presence of the specific precursor-to-product ion transitions. Quantify the analyte by comparing its peak area to that of a calibration curve generated from standards.

Mandatory Visualization

The following diagram illustrates a general workflow for the comparative spectroscopic analysis of an unknown aniline sulfonamide sample.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison Sample Sample Extraction_Purification Extraction & Purification Sample->Extraction_Purification UV_Vis UV-Vis Spectroscopy Extraction_Purification->UV_Vis Functional Groups & Conjugation IR IR Spectroscopy Extraction_Purification->IR Functional Group Identification NMR NMR Spectroscopy Extraction_Purification->NMR Structural Elucidation MS Mass Spectrometry Extraction_Purification->MS Molecular Weight & Fragmentation Data_Analysis Comparative Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation Structure Confirmation & Quantification

Caption: Workflow for Spectroscopic Analysis of Aniline Sulfonamides.

References

A Head-to-Head Battle: Evaluating Bioisosteric Replacements for the Morpholine Moiety in Sulfonamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the morpholine ring is a ubiquitous scaffold, prized for its favorable physicochemical and metabolic properties. However, the quest for optimized drug candidates often necessitates fine-tuning of molecular properties. This guide provides an objective comparison of common bioisosteric replacements for the morpholine group in sulfonamides, with a focus on their impact on kinase inhibitory activity and key absorption, distribution, metabolism, and excretion (ADME) parameters. The data presented is drawn from a case study on Phosphoinositide 3-kinase (PI3K) inhibitors, a critical signaling pathway in cancer.

The morpholine moiety is a frequent choice in medicinal chemistry due to its ability to improve aqueous solubility and metabolic stability.[1] Despite these advantages, bioisosteric replacement—the substitution of a functional group with another that has similar physical or chemical properties—is a common strategy to further enhance a molecule's drug-like properties.[2] Common bioisosteres for the morpholine ring include piperidine and tetrahydropyran, each subtly altering the parent molecule's profile.

The Impact of Bioisosteric Replacement on In Vitro Efficacy

A key consideration in drug design is the impact of structural modifications on the compound's potency against its biological target. In the context of sulfonamide-based kinase inhibitors, the morpholine ring often plays a crucial role in binding to the hinge region of the kinase. Altering this group can significantly affect the inhibitory activity.

A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines, which are not sulfonamides but provide valuable comparative data on the heterocyclic moieties, demonstrated that replacing a piperazine with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity against some cancer cell lines.[3] However, specific piperidine-containing regioisomers showed selective cytotoxic effects against lung and pancreatic cancer cell lines.[3] This highlights the context-dependent nature of bioisosteric replacements, where the overall molecular scaffold dictates the outcome of the substitution.

In the realm of PI3K inhibitors, the morpholine ring is a well-established pharmacophore. One prominent example, while not a sulfonamide, is ZSTK474, a potent pan-class I PI3K inhibitor. Structure-activity relationship (SAR) studies on ZSTK474 have shown that replacing one of the morpholine groups with piperazine results in a significant reduction in inhibitory activity across all PI3K isoforms.[4] However, N-acetylation of the piperazine analog restored the potent inhibitory profile, demonstrating that compensatory modifications can overcome the initial loss of activity.[4]

Below is a table summarizing the in vitro inhibitory activity of ZSTK474 and its analogs against the four Class I PI3K isoforms.

CompoundR GroupPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
1 (ZSTK474) Morpholine5.08.820.83.9
2a Piperazine180>1000>1000140
2b N-acetylpiperazine2.921.015.05.0
6a Ethanolamine9.944.052.09.8
6b Diethanolamine3.744.014.69.8

Data compiled from "Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors".[4]

Comparative Analysis of Physicochemical and ADME Properties

Beyond target potency, the primary motivation for bioisosteric replacement of the morpholine group is often the modulation of ADME properties to improve a compound's pharmacokinetic profile.

Solubility and Permeability: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, contributing to aqueous solubility. Replacing it with the methylene group of piperidine can increase lipophilicity, potentially leading to decreased solubility but increased membrane permeability. The tetrahydropyran ring, another common bioisostere, offers a non-basic alternative to morpholine and can also influence these properties.

Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[1] Piperidine, on the other hand, is more prone to metabolism, including N-dealkylation, ring oxidation, and ring opening.

The following table provides a hypothetical comparison of the typical effects of these bioisosteric replacements on key ADME parameters in the context of sulfonamides.

PropertyMorpholine-containing SulfonamidePiperidine-containing SulfonamideTetrahydropyran-containing Sulfonamide
Aqueous Solubility Moderate to HighLow to ModerateModerate
Permeability (PAMPA) ModerateHighModerate to High
Metabolic Stability (Microsomal T½) HighLow to ModerateHigh
Lipophilicity (cLogP) LowerHigherModerate

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are summaries of key in vitro ADME assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive intestinal absorption of compounds.

  • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The test compound is dissolved in a buffer solution and added to the donor wells.

  • The acceptor wells are filled with a buffer solution.

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated using the following equation: Pe = [C]A x VA / (Area x Time x ([C]D - [C]A)) where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side (for A-to-B transport, simulating absorption) or the basolateral (B) side (for B-to-A transport, assessing efflux).

  • Samples are taken from the receiver compartment at various time points.

  • The concentration of the compound is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • The test compound is incubated with pooled human liver microsomes at 37°C.

  • The reaction is initiated by the addition of a NADPH regenerating system.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Visualizing the Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Sulfonamide-based inhibitors targeting the PI3K/Akt/mTOR pathway are of significant interest in oncology.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream_Akt Downstream Effectors Akt->Downstream_Akt Regulation of Apoptosis, etc. Downstream_mTORC1 Protein Synthesis, Cell Growth mTORC1->Downstream_mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

The bioisosteric replacement of the morpholine group in sulfonamides is a valuable strategy in medicinal chemistry for optimizing drug candidates. While morpholine itself offers many desirable properties, substitution with bioisosteres like piperidine and tetrahydropyran can provide a nuanced approach to fine-tuning potency, solubility, permeability, and metabolic stability. The choice of bioisostere is highly context-dependent, and a thorough evaluation of its impact on both the target activity and the overall ADME profile is essential for successful drug design. The data on PI3K inhibitors demonstrates that even seemingly subtle changes can have a profound impact on the biological activity of a compound.

References

Assessing the Metabolic Stability of 4-(Morpholinosulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of pharmaceutical compounds, with a specific focus on 4-(Morpholinosulfonyl)aniline. While direct experimental data for this compound is not publicly available, this document offers a comparative analysis using data from standard reference compounds. The provided experimental protocols and data will enable researchers to design and conduct their own metabolic stability studies and to contextualize their findings.

Introduction to Metabolic Stability

Metabolic stability is a critical parameter in drug discovery and development, as it influences the pharmacokinetic profile of a compound.[1] A compound that is rapidly metabolized will have a short half-life and may not achieve the desired therapeutic concentration in the body. Conversely, a compound that is too stable may accumulate and lead to toxicity.[1] Therefore, it is essential to assess the metabolic stability of drug candidates early in the development process.

The primary site of drug metabolism is the liver, where a variety of enzymes, most notably the Cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of xenobiotics.[2][3] In vitro assays using liver microsomes or hepatocytes are commonly employed to evaluate the metabolic stability of compounds.[4][5] These assays measure the rate of disappearance of the parent compound over time and are used to calculate key parameters such as half-life (t½) and intrinsic clearance (CLint).[5]

Experimental Protocols

Two common in vitro methods for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP enzymes.[6]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (this compound)

  • Reference compounds (e.g., Verapamil, Dextromethorphan, Testosterone)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compounds by diluting the stock solution in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the liver microsomes and the test/reference compound to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes.[7]

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and reference compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer.

  • Incubation:

    • Remove the culture medium and add fresh medium containing the test or reference compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Sample Preparation and Analysis:

    • Quench the reaction and process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal assay. The intrinsic clearance is typically expressed as µL/min/10^6 cells.

Data Presentation

The following table summarizes the metabolic stability data for common reference compounds in human liver microsomes. This data provides a benchmark for classifying the metabolic stability of a test compound.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
Verapamil 20 - 40[8]17 - 35[8]Intermediate
Dextromethorphan 50 - 80[6]9 - 14[6][9]Low to Intermediate
Testosterone > 60< 12Low

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Comparative Analysis of this compound

Without direct experimental data, the metabolic stability of this compound can be predicted based on its structural features.

  • Aniline Moiety: Aniline and its derivatives are known to undergo metabolism, primarily through N-acetylation and oxidation by CYP enzymes.[10][11] The presence of substituents on the aromatic ring can influence the rate and pathway of metabolism.[7]

  • Sulfonamide Group: Sulfonamides are also subject to metabolic transformations.[1]

  • Morpholine Ring: The morpholine ring is a common pharmacophore and is generally considered to be relatively stable, though it can undergo oxidation.[12][13][14]

Based on these structural components, it is plausible that this compound will undergo metabolism in the liver. The extent of this metabolism will determine its stability. To definitively assess its metabolic stability, in vitro studies as outlined above are essential.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) mix Mix Microsomes and Test Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C with Shaking start_reaction->incubate aliquot Take Aliquots at Time Points incubate->aliquot quench Quench with Acetonitrile + Internal Standard aliquot->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining vs. Time lcms->calculate determine Determine t½ and CLint calculate->determine

Experimental workflow for the liver microsomal stability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism aniline Aniline Derivative cyp450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) aniline->cyp450 Oxidation hydroxylated Hydroxylated Metabolite cyp450->hydroxylated epoxide Arene Oxide (Reactive Intermediate) cyp450->epoxide conjugation Conjugation Enzymes (e.g., UGT, SULT) hydroxylated->conjugation conjugated_metabolite Conjugated Metabolite (Water-soluble) conjugation->conjugated_metabolite excretion Excretion conjugated_metabolite->excretion

General metabolic pathway of aniline derivatives.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Primary Synthetic Pathways

The synthesis of 4-(Morpholinosulfonyl)aniline, a key building block in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed head-to-head comparison of the two most prominent methods, offering insights into their efficiency, practicality, and experimental considerations. The presented data, compiled from scientific literature, aims to assist researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From AcetanilideRoute 2: From 4-Aminobenzenesulfonyl Chloride
Starting Material Acetanilide4-Aminobenzenesulfonyl Chloride
Number of Steps 31
Overall Yield ~45-53% (estimated)Data not available
Key Intermediates 4-Acetamidobenzenesulfonyl chloride, N-(4-(morpholinosulfonyl)phenyl)acetamideNone
Reagents & Conditions Chlorosulfonic acid, morpholine, acid/base for hydrolysisMorpholine, base
Considerations Multi-step process, requires protection and deprotection of the amino group.Starting material is less readily available and potentially less stable than acetanilide.

Synthetic Route 1: The Three-Step Synthesis from Acetanilide

This is the most extensively documented and commonly employed method for the laboratory-scale synthesis of this compound. It involves the protection of the amino group of aniline as an acetamide, followed by chlorosulfonation, reaction with morpholine, and subsequent deprotection.

Logical Flow of Route 1

Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Acetanilide->Chlorosulfonation Intermediate1 4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate1 ReactionWithMorpholine Reaction with Morpholine Intermediate1->ReactionWithMorpholine Intermediate2 N-(4-(morpholinosulfonyl)phenyl)acetamide ReactionWithMorpholine->Intermediate2 Hydrolysis Hydrolysis (Acid or Base) Intermediate2->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway of Route 1 from Acetanilide.

Experimental Protocols and Data

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • Protocol: Acetanilide is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched in ice water to precipitate the product.

  • Quantitative Data:

    • Yield: A crude yield of 77-81% is typically reported.[1]

    • Reaction Time: Approximately 2-3 hours.

    • Temperature: The reaction is initially cooled and then gently heated to around 60-70°C.

Step 2: Synthesis of N-(4-(morpholinosulfonyl)phenyl)acetamide

  • Protocol: 4-Acetamidobenzenesulfonyl chloride is reacted with morpholine in a suitable solvent, often in the presence of a base such as pyridine or sodium carbonate to neutralize the hydrochloric acid byproduct.

  • Quantitative Data:

    • Yield: A yield of 73% has been reported for this step.

    • Reaction Time: Varies from a few hours to overnight depending on the specific conditions.

    • Temperature: Typically carried out at room temperature or with gentle heating.

Step 3: Hydrolysis of N-(4-(morpholinosulfonyl)phenyl)acetamide

  • Protocol: The acetamido group is removed by either acidic or basic hydrolysis. For acidic hydrolysis, the compound is refluxed with an acid such as hydrochloric acid. For basic hydrolysis, a base like sodium hydroxide is used.

  • Quantitative Data:

    • Reaction Time: Typically requires several hours of reflux.

    • Temperature: Reflux temperature of the chosen solvent.

Synthetic Route 2: The Direct Approach from 4-Aminobenzenesulfonyl Chloride

This route offers a more direct, one-step synthesis to the target molecule. However, the starting material, 4-aminobenzenesulfonyl chloride, is less common and potentially less stable than acetanilide.

Logical Flow of Route 2

StartingMaterial 4-Aminobenzenesulfonyl Chloride Reaction Reaction with Morpholine (Base) StartingMaterial->Reaction FinalProduct This compound Reaction->FinalProduct

Caption: Synthetic pathway of Route 2 from 4-Aminobenzenesulfonyl Chloride.

Experimental Protocols and Data

Detailed experimental procedures with reported yields for the synthesis of this compound directly from 4-aminobenzenesulfonyl chloride and morpholine are not well-documented in the reviewed scientific literature. This suggests that this route may be less favorable or less commonly practiced. Generally, the reaction would involve combining 4-aminobenzenesulfonyl chloride with morpholine, likely in the presence of a non-nucleophilic base to scavenge the generated HCl.

Head-to-Head Analysis

FeatureRoute 1: From AcetanilideRoute 2: From 4-Aminobenzenesulfonyl Chloride
Starting Material Availability Acetanilide is a common and inexpensive laboratory chemical.4-Aminobenzenesulfonyl chloride is less common and more expensive.
Process Complexity A three-step process requiring protection and deprotection, which adds to the overall time and resource requirements.A single-step reaction, which is theoretically simpler and more time-efficient.
Yield and Purity The overall yield is moderate, and purification is required at each step. The final product purity is generally high after recrystallization.The yield and purity are not well-established, which presents a significant drawback for process development.
Scalability The procedures are well-established and have been scaled up in various laboratory settings.The scalability is uncertain due to the lack of detailed experimental data.
Safety Considerations Chlorosulfonic acid is a highly corrosive and reactive reagent that must be handled with extreme care.4-Aminobenzenesulfonyl chloride is a reactive sulfonyl chloride and should be handled with appropriate precautions.

Conclusion

For researchers and drug development professionals, the choice of synthetic route to this compound will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the time constraints of the project.

Route 1, starting from acetanilide, is the more established and reliable method. Despite being a three-step process, the starting materials are readily available, the procedures are well-documented, and the yields are predictable. This makes it a robust choice for consistent and reproducible synthesis in a research and development setting.

Route 2, the direct reaction from 4-aminobenzenesulfonyl chloride, presents a potentially more efficient, one-step alternative. However, the lack of detailed experimental data and the limited availability of the starting material are significant hurdles. Further investigation and process optimization would be required to validate this route as a practical alternative to the well-established three-step synthesis from acetanilide.

Ultimately, for most laboratory applications where reliability and predictability are paramount, the three-step synthesis from acetanilide remains the recommended and more thoroughly characterized approach.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide offers a comparative analysis of two prominent analytical techniques for the determination of 4-(Morpholinosulfonyl)aniline, a key chemical intermediate. The focus is on providing a framework for the cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) methods. The experimental data presented herein is illustrative to guide method selection and validation.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between the required sensitivity, selectivity, cost, and complexity of the instrumentation. The following table summarizes typical performance characteristics for the quantification of this compound using HPLC-UV and HPLC-MS/MS.

ParameterHPLC-UV MethodHPLC-MS/MS Method
Linearity (r²)> 0.998> 0.999
Range0.5 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery)97 - 103%98 - 102%
Precision (% RSD)< 3%< 2%
Limit of Detection (LOD)0.1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ)0.5 µg/mL0.1 ng/mL
SelectivityGoodExcellent
Run Time~12 minutes~7 minutes

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any robust analytical method. Below are the outlined methodologies for the two compared techniques for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Samples are accurately weighed and dissolved in the mobile phase to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as bioanalysis or impurity profiling.

1. Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.

  • Source Parameters: Optimized for the specific instrument and compound.

5. Sample Preparation:

  • Samples are diluted with the mobile phase. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to minimize matrix effects.

Method Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and HPLC-MS/MS methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome MD_UV HPLC-UV Method Development VAL_UV HPLC-UV Method Validation MD_UV->VAL_UV SAMPLE_PREP Prepare a Set of Validation Samples VAL_UV->SAMPLE_PREP MD_MS HPLC-MS/MS Method Development VAL_MS HPLC-MS/MS Method Validation MD_MS->VAL_MS VAL_MS->SAMPLE_PREP ANALYSIS_UV Analyze Samples with HPLC-UV SAMPLE_PREP->ANALYSIS_UV ANALYSIS_MS Analyze Samples with HPLC-MS/MS SAMPLE_PREP->ANALYSIS_MS DATA_COMP Compare Results Statistically ANALYSIS_UV->DATA_COMP ANALYSIS_MS->DATA_COMP ACCEPT Methods are Equivalent DATA_COMP->ACCEPT REJECT Investigate Discrepancies DATA_COMP->REJECT

Caption: Workflow for the cross-validation of two analytical methods.

Evaluating the Safety Profile of 4-(Morpholinosulfonyl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough evaluation of their safety profile. This guide provides a comparative overview of the available safety information for 4-(Morpholinosulfonyl)aniline and its analogs. Due to a notable lack of publicly available, quantitative toxicological data for this specific class of compounds, this document emphasizes established experimental protocols to enable researchers to conduct comprehensive safety assessments.

Executive Summary

Quantitative Safety Data

A comprehensive search for quantitative safety data for this compound and its immediate analogs yielded limited results. The following table summarizes the available information, highlighting the need for further experimental investigation.

CompoundCAS NumberAcute Oral Toxicity (LD50)In Vitro Cytotoxicity (IC50)Genotoxicity (Ames Test)Notes
This compound 21626-70-0No data availableNo data available for normal cell lines.No data availableSDS indicates strong corrosive effect on skin and mucous membranes and serious eye damage.
4-Methyl-3-(morpholinosulfonyl)aniline 114500-32-2No data availableNo data availableNo data availableSDS available, but lacks quantitative toxicity data.
Aniline (for comparison) 62-53-3~440 mg/kg (rat)Data available for various cell lines.Positive in some in vivo tests.Classified as a probable human carcinogen (Group B2) by the EPA.[1]
2-morpholino-4-anilinoquinoline derivatives N/ANo data availablePotent activity against HepG2 cancer cells. One analog showed selectivity against cancer vs. fibroblast cells.[2]No data availableStructurally more complex than the target compounds.
4-anilino-2-phenylquinoline derivatives N/ANo data availableSignificant cytotoxicity against a panel of 60 cancer cell lines.No data availableStructurally more complex than the target compounds.

Experimental Protocols for Safety Evaluation

To facilitate the safety assessment of this compound analogs, detailed protocols for standard toxicological assays are provided below.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method determines the acute oral toxicity of a substance by administering a series of fixed doses to a small number of animals.

Objective: To identify a dose causing evident toxicity but not lethality, allowing for classification of the substance's hazard.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight before dosing.

  • Dose Administration: The test substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Procedure:

    • A single animal is dosed at the starting dose.

    • If the animal survives, four more animals are dosed at the same level. If at least two of these survive, the test is complete.

    • If the first animal dies, the next dose level down is administered to a new animal.

  • Pathology: All animals are subjected to a gross necropsy at the end of the study.

G Workflow for Acute Oral Toxicity Testing (OECD 420) start Select Starting Dose (5, 50, 300, or 2000 mg/kg) dose_animal_1 Dose 1 Animal start->dose_animal_1 observe_1 Observe for 48h dose_animal_1->observe_1 animal_1_survives Animal Survives observe_1->animal_1_survives Outcome animal_1_dies Animal Dies observe_1->animal_1_dies Outcome dose_4_more Dose 4 More Animals at Same Level animal_1_survives->dose_4_more lower_dose Select Lower Dose Level animal_1_dies->lower_dose observe_4 Observe for 14 Days dose_4_more->observe_4 evaluate_survival Evaluate Survival (>=2 survive?) observe_4->evaluate_survival test_complete Test Complete (Low Toxicity at this Dose) evaluate_survival->test_complete Yes end End Test (Toxicity Observed) evaluate_survival->end No dose_new_animal Dose 1 New Animal lower_dose->dose_new_animal dose_new_animal->observe_1

Workflow for Acute Oral Toxicity Testing (OECD 420).
In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Objective: To determine the concentration of a substance that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., a non-cancerous human cell line like MRC-5) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Incubation: Incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

G Workflow for In Vitro Cytotoxicity (MTT Assay) plate_cells Plate Cells in 96-well Plate incubate_attach Incubate for Cell Attachment plate_cells->incubate_attach add_compound Add Test Compound (Various Concentrations) incubate_attach->add_compound incubate_exposure Incubate for Exposure Period add_compound->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_formazan->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Workflow for In Vitro Cytotoxicity (MTT Assay).
Bacterial Reverse Mutation Test (Ames Test)

This widely used short-term assay assesses the mutagenic potential of a chemical substance.

Objective: To determine if a substance can induce mutations in the DNA of specific bacterial strains.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine). These strains have mutations that prevent them from synthesizing this essential amino acid.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (can synthesize the amino acid) will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

G Workflow for Ames Test (Mutagenicity) prepare_strains Prepare Bacterial Strains (e.g., Salmonella typhimurium his-) mix Mix Bacteria, Compound, and S9 Mix (or buffer) prepare_strains->mix prepare_compound Prepare Test Compound (Various Concentrations) prepare_compound->mix plate Plate on Minimal Agar (lacking histidine) mix->plate incubate Incubate for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze mutagenic Mutagenic analyze->mutagenic Yes non_mutagenic Non-Mutagenic analyze->non_mutagenic No

Workflow for Ames Test (Mutagenicity).

Conclusion and Recommendations

The safety profile of this compound analogs is currently not well-characterized in publicly available literature. While qualitative warnings from safety data sheets suggest potential for irritation, a lack of quantitative data prevents a thorough risk assessment and comparison with alternative compounds. The provided experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity offer a clear pathway for researchers to generate the necessary data to perform a comprehensive safety evaluation. It is strongly recommended that these, or similar, standardized assays be conducted to establish a robust safety profile for any novel this compound analog intended for further development.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(Morpholinosulfonyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 4-(Morpholinosulfonyl)aniline in a laboratory setting. The following procedures are based on general best practices for handling aniline and sulfonamide compounds and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The precautionary statement P262 advises to "not get in eyes, on skin, or on clothing," indicating that the substance is hazardous upon contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Treat all materials contaminated with this compound as hazardous waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., weighing boats, pipette tips, vials).

    • Contaminated PPE (e.g., gloves).

  • Segregate Waste Streams: Do not mix waste containing this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, to prevent unforeseen chemical reactions.

Step 2: Containerization

  • Select Appropriate Containers: Use only approved, chemically compatible, and leak-proof containers for hazardous waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Regular Inspections: Inspect the SAA weekly for any signs of container leakage, deterioration, or improper labeling.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full, or if it has been in storage for a predetermined amount of time (as per your institution's policy), contact your facility's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or in the regular trash. It must be disposed of through a licensed hazardous waste management company.

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Evacuate and Secure the Area: If a significant spill occurs, evacuate the immediate area and restrict access.

  • Alert Personnel: Inform your laboratory supervisor and EHS department immediately.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE may clean up the material using an absorbent, inert material (e.g., vermiculite, sand). For larger spills, await the arrival of the emergency response team.

  • Waste from Spill Cleanup: All materials used for spill cleanup must be collected, containerized, labeled as hazardous waste, and disposed of according to the procedures outlined above.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste Stream ppe->segregate containerize Containerize in a Labeled, Approved Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store spill Spill Occurs store->spill full Container Full or Storage Time Limit Reached? store->full cleanup Follow Spill Cleanup Procedures spill->cleanup Yes cleanup->containerize contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposal Professional Disposal by Licensed Waste Vendor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

V. Data Summary

Table 2: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.30 g/mol
Melting Point 214-216 °C
Hazard Codes Precautionary Statement: P262

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and chemical waste management. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations, as well as their institution's specific policies and procedures for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.

Personal protective equipment for handling 4-(Morpholinosulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Morpholinosulfonyl)aniline (CAS No. 21626-70-0), tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 21626-70-0

  • Molecular Formula: C10H14N2O3S

Hazard Summary: Based on available safety data, this compound is considered to have a strong corrosive effect on skin and mucous membranes and can cause serious eye damage[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This selection is based on the potential hazards of the substance[1][2].

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn. Inspect for tears or holes before use. Change gloves frequently.
Eye Protection Safety GogglesChemical splash goggles are mandatory to protect against dust particles and splashes[1].
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully fastened to protect skin and clothing.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator should be used[2].

Operational Plan: Step-by-Step Handling

This section outlines the procedural steps for safely handling this compound in a laboratory setting.

1. Preparation and Area Inspection:

  • Ensure a certified chemical fume hood is in proper working order.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, weighing paper).

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid this compound inside a chemical fume hood to minimize inhalation exposure.

  • Use a disposable weighing paper or boat to avoid contamination of balances.

  • Close the primary container tightly after use.

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If the process requires heating, use a well-controlled heating mantle and monitor the reaction closely.

  • Ensure all glassware is properly clamped and secured.

4. Post-Experiment Cleanup:

  • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

  • Wash all glassware thoroughly.

  • Remove and dispose of PPE as described in the disposal plan.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops[1].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1].

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable lab coats, in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Handling_Workflow Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_area Inspect Work Area (Fume Hood, Eyewash) gather_materials Gather Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill Spill exposure Personal Exposure

References

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